3-Butoxy-5-trifluoromethylphenylboronic acid
Description
Properties
IUPAC Name |
[3-butoxy-5-(trifluoromethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BF3O3/c1-2-3-4-18-10-6-8(11(13,14)15)5-9(7-10)12(16)17/h5-7,16-17H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKEXJPCKQLCFIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)OCCCC)C(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BF3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60681516 | |
| Record name | [3-Butoxy-5-(trifluoromethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60681516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256345-45-5 | |
| Record name | B-[3-Butoxy-5-(trifluoromethyl)phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256345-45-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3-Butoxy-5-(trifluoromethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60681516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-Butoxy-5-trifluoromethylphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a detailed, two-step synthetic route for the preparation of 3-Butoxy-5-trifluoromethylphenylboronic acid, a valuable building block in medicinal chemistry and materials science. The synthesis commences with the commercially available 3-Bromo-5-(trifluoromethyl)phenol and proceeds through a butoxylated intermediate to yield the final product. The methodologies presented are based on established and reliable organic transformations.
Synthesis Overview
The synthesis of this compound is achieved in two sequential steps:
-
Williamson Ether Synthesis: The phenolic hydroxyl group of 3-Bromo-5-(trifluoromethyl)phenol is alkylated with 1-bromobutane in the presence of a base to yield 1-bromo-3-butoxy-5-(trifluoromethyl)benzene.
-
Borylation: The resulting aryl bromide is converted to the corresponding boronic acid via a lithium-halogen exchange followed by reaction with a trialkyl borate and subsequent acidic hydrolysis.
The overall synthetic workflow is depicted in the following diagram:
Figure 1: Proposed synthesis route for this compound.
Experimental Protocols
Step 1: Synthesis of 1-bromo-3-butoxy-5-(trifluoromethyl)benzene
This procedure details the O-alkylation of 3-Bromo-5-(trifluoromethyl)phenol using 1-bromobutane.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-Bromo-5-(trifluoromethyl)phenol | 241.01 | 10.0 g | 41.5 mmol |
| Potassium Hydroxide (KOH) | 56.11 | 3.5 g | 62.3 mmol |
| 1-Bromobutane | 137.02 | 8.5 mL (11.4 g) | 83.0 mmol |
| Ethanol (absolute) | 46.07 | 150 mL | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-Bromo-5-(trifluoromethyl)phenol (10.0 g, 41.5 mmol) and absolute ethanol (150 mL).
-
Stir the mixture until the phenol has completely dissolved.
-
Add potassium hydroxide (3.5 g, 62.3 mmol) to the solution and stir for 15 minutes at room temperature.
-
Add 1-bromobutane (8.5 mL, 83.0 mmol) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the residue, add 100 mL of water and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 1-bromo-3-butoxy-5-(trifluoromethyl)benzene as a colorless oil.
Expected Yield and Characterization:
| Product | Molecular Formula | Molar Mass ( g/mol ) | Expected Yield | Appearance |
| 1-bromo-3-butoxy-5-(trifluoromethyl)benzene | C11H12BrF3O | 297.11 | ~85-95% | Colorless oil |
The structure of the product should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Step 2: Synthesis of this compound
This procedure describes the conversion of the aryl bromide to the corresponding boronic acid via lithiation and borylation.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1-bromo-3-butoxy-5-(trifluoromethyl)benzene | 297.11 | 10.0 g | 33.7 mmol |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 14.8 mL | 37.0 mmol |
| Triisopropyl borate | 188.08 | 9.5 mL (7.9 g) | 42.1 mmol |
| Tetrahydrofuran (THF), anhydrous | 72.11 | 150 mL | - |
| Hydrochloric acid (1 M) | 36.46 | As needed | - |
Procedure:
-
To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 1-bromo-3-butoxy-5-(trifluoromethyl)benzene (10.0 g, 33.7 mmol) and anhydrous tetrahydrofuran (150 mL).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (14.8 mL of a 2.5 M solution in hexanes, 37.0 mmol) dropwise to the reaction mixture, maintaining the internal temperature below -70 °C.
-
Stir the mixture at -78 °C for 1 hour.
-
Add triisopropyl borate (9.5 mL, 42.1 mmol) dropwise to the reaction mixture, again keeping the internal temperature below -70 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 1 M hydrochloric acid until the solution is acidic (pH ~1-2).
-
Extract the mixture with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield this compound as a white solid.
Expected Yield and Characterization:
| Product | Molecular Formula | Molar Mass ( g/mol ) | Expected Yield | Appearance |
| This compound | C11H14BF3O3 | 262.04 | ~70-85% | White solid |
The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, ¹¹B NMR, Mass Spectrometry, and melting point analysis.
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere.
-
3-Bromo-5-(trifluoromethyl)phenol is corrosive and toxic. Avoid contact with skin and eyes.
-
Organic solvents are flammable. Avoid open flames and sparks.
This guide provides a comprehensive framework for the synthesis of this compound. Researchers should adapt the procedures as necessary based on their laboratory conditions and available analytical instrumentation.
An In-depth Technical Guide to Arylboronic Acids: Focus on 3-Butoxy-5-trifluoromethylphenylboronic acid
Disclaimer: Detailed experimental data and comprehensive chemical properties for 3-Butoxy-5-trifluoromethylphenylboronic acid are not extensively available in publicly accessible scientific literature. The information that can be reliably cited is limited to its basic identifiers.
This guide provides the available information for this compound. To illustrate the format and depth of a complete technical whitepaper as requested, a detailed profile of the closely related compound, 3-Methoxy-5-(trifluoromethyl)phenylboronic acid , is included as a representative example. This illustrative data should not be used as a substitute for experimental values for this compound.
Core Data for this compound
Basic identification details for the requested compound have been collated from chemical supplier databases.
| Property | Value | Source |
| CAS Number | 1256345-45-5 | [1][2] |
| Molecular Formula | C11H14BF3O3 | [2] |
| Molecular Weight | 262.03 g/mol | [2] |
| MDL Number | MFCD16660266 | [2] |
Illustrative Technical Guide: 3-Methoxy-5-(trifluoromethyl)phenylboronic acid
The following sections provide a detailed overview of 3-Methoxy-5-(trifluoromethyl)phenylboronic acid to demonstrate the structure and content of a comprehensive technical guide.
Chemical Properties
This section summarizes the key chemical and physical properties of 3-Methoxy-5-(trifluoromethyl)phenylboronic acid.
| Property | Value | Reference |
| CAS Number | 871332-97-7 | [3][4] |
| Molecular Formula | C8H8BF3O3 | [3][4] |
| Molecular Weight | 219.95 g/mol | [3] |
| Appearance | White to off-white crystalline powder | [3][4] |
| Melting Point | 157-162 °C | [3][4] |
| Purity | ≥96.0% (HPLC) | [4] |
| Solubility | Soluble in organic solvents | [3] |
| Storage Conditions | Store at room temperature | [3] |
Applications in Organic Synthesis
3-Methoxy-5-(trifluoromethyl)phenylboronic acid is a versatile reagent in organic synthesis, primarily utilized as a building block in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.[3] The presence of the electron-withdrawing trifluoromethyl group and the electron-donating methoxy group influences the electronic properties of the molecule, enhancing its reactivity and selectivity in these reactions.[3] Its applications extend to the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3] In medicinal chemistry, it serves as a crucial component in the design of novel drug candidates for targeting specific biological pathways.[3]
Experimental Protocols
The following are generalized experimental protocols relevant to the use of arylboronic acids like 3-Methoxy-5-(trifluoromethyl)phenylboronic acid.
General Procedure for Suzuki-Miyaura Cross-Coupling Reaction:
Arylboronic acids are key reagents in the Suzuki-Miyaura cross-coupling reaction to form biaryl compounds. The general mechanism involves three main steps: oxidative addition, transmetalation, and reductive elimination.[5]
-
Reaction Setup: To a reaction vessel, add the aryl halide (1.0 equiv.), 3-Methoxy-5-(trifluoromethyl)phenylboronic acid (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh3)4 (0.02-0.05 equiv.), and a base (e.g., K2CO3, Cs2CO3, 2.0 equiv.).
-
Solvent: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or THF) and water.
-
Reaction Conditions: The reaction mixture is typically heated under an inert atmosphere (e.g., nitrogen or argon) at temperatures ranging from 80°C to 110°C.
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis:
NMR spectroscopy is a primary technique for the structural characterization of phenylboronic acids and their products.
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).
-
Data Acquisition: Acquire 1H, 13C, 19F, and 11B NMR spectra using a standard NMR spectrometer. For related (trifluoromethoxy)phenylboronic acids, characteristic signals include a quartet in the 13C NMR spectrum for the OCF3 group with a large 1J C-F coupling constant of about 255 Hz.[6] The 11B NMR spectrum typically shows a broad singlet characteristic of boronic acids.[7]
Visualization of Chemical Processes
Suzuki-Miyaura Coupling Catalytic Cycle:
The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Synthesis and Purification:
This diagram outlines a typical workflow for the synthesis and purification of a biaryl compound via a Suzuki-Miyaura coupling reaction.
References
- 1. aksci.com [aksci.com]
- 2. angene.in [angene.in]
- 3. chemimpex.com [chemimpex.com]
- 4. 3-Methoxy-5-(trifluoromethyl)phenylboronic acid, 97% 1 g | Request for Quote [thermofisher.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-ETHOXY-5-(TRIFLUOROMETHOXY)PHENYLBORONIC ACID | 1256345-87-5 | Benchchem [benchchem.com]
An In-depth Technical Guide to the Rational Design and Synthesis of 3-Butoxy-5-trifluoromethylphenylboronic Acid
Audience: Researchers, scientists, and drug development professionals
Introduction and Rational Design
The discovery of novel small molecules for drug development often relies on a modular approach, utilizing versatile building blocks that can be readily incorporated into larger, more complex structures. Phenylboronic acids are paramount in this regard, serving as key coupling partners in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The specific compound, 3-Butoxy-5-trifluoromethylphenylboronic acid, is a rationally designed building block for medicinal chemistry. Its design incorporates two key functional groups that can enhance the pharmacokinetic and pharmacodynamic properties of a potential drug candidate.
The trifluoromethyl group (-CF3) is a well-established bioisostere for various functional groups and is known to improve metabolic stability, lipophilicity, and binding affinity of molecules to their biological targets.[1] The butoxy group (-OBu) , a moderately sized lipophilic chain, can also influence solubility and membrane permeability. The placement of these groups at the 3 and 5 positions of the phenyl ring provides a specific substitution pattern for structure-activity relationship (SAR) studies. While a specific "discovery" event for this exact molecule is not prominently documented in the literature, its existence is a logical consequence of the demand for diverse and functionalized building blocks in contemporary drug discovery programs.[2]
Proposed Synthetic Pathway
A plausible and efficient two-step synthesis for this compound is proposed, starting from the commercially available 3-Bromo-5-(trifluoromethyl)phenol. The overall workflow involves an initial etherification followed by a borylation reaction.
Caption: Proposed two-step synthetic workflow for this compound.
Experimental Protocols & Data
This procedure outlines the etherification of a phenol using an alkyl halide and a weak base, a classic and reliable method for forming ether linkages.[3]
Protocol:
-
To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-5-(trifluoromethyl)phenol (10.0 g, 41.5 mmol).
-
Add anhydrous acetone (100 mL) to dissolve the phenol.
-
Add finely ground potassium carbonate (11.5 g, 83.0 mmol, 2.0 eq) to the solution.
-
Add 1-bromobutane (6.8 mL, 62.2 mmol, 1.5 eq) to the stirred suspension.
-
Heat the reaction mixture to reflux (approximately 60 °C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter off the potassium carbonate.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Dissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of hexane and ethyl acetate) to afford the pure 1-bromo-3-butoxy-5-(trifluoromethyl)benzene.
Quantitative Data for Step 1:
| Reactant/Product | Molecular Formula | MW ( g/mol ) | Amount (g) | Moles (mmol) | Molar Eq. |
| 3-Bromo-5-(trifluoromethyl)phenol | C₇H₄BrF₃O | 241.01 | 10.0 | 41.5 | 1.0 |
| 1-Bromobutane | C₄H₉Br | 137.02 | 8.52 | 62.2 | 1.5 |
| Potassium Carbonate | K₂CO₃ | 138.21 | 11.5 | 83.0 | 2.0 |
| Product: 1-Bromo-3-butoxy-5-(trifluoromethyl)benzene | C₁₁H₁₁BrF₃O | 297.10 | ~11.2 (91%) | 37.8 | - |
Note: The product yield is an estimated value based on typical reaction efficiencies.
This procedure involves the formation of a Grignard reagent from the aryl bromide, followed by reaction with a borate ester and subsequent acidic hydrolysis to yield the boronic acid.[1][4]
Protocol:
-
Set up a 500 mL three-neck flask, equipped with a dropping funnel, a reflux condenser with a nitrogen inlet, and a magnetic stirrer. All glassware must be oven-dried.
-
Place magnesium turnings (1.1 g, 45.4 mmol, 1.2 eq) in the flask.
-
Add anhydrous tetrahydrofuran (THF, 50 mL) to the flask.
-
Dissolve 1-bromo-3-butoxy-5-(trifluoromethyl)benzene (11.2 g, 37.8 mmol) in 100 mL of anhydrous THF and add it to the dropping funnel.
-
Add a small portion (approx. 10 mL) of the bromide solution to the magnesium suspension. A small crystal of iodine can be added to initiate the Grignard formation if necessary.
-
Once the reaction initiates (indicated by gentle refluxing), add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at reflux for an additional 2 hours to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture to -78 °C in a dry ice/acetone bath.
-
Add trimethyl borate (6.3 mL, 56.7 mmol, 1.5 eq) dropwise via syringe, keeping the internal temperature below -60 °C.
-
Stir the mixture at -78 °C for 2 hours, then allow it to warm to room temperature overnight.
-
Cool the mixture in an ice bath and slowly quench the reaction by adding 1 M aqueous HCl (100 mL).
-
Stir the biphasic mixture vigorously for 30 minutes.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 75 mL).
-
Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting solid can be purified by recrystallization (e.g., from a mixture of hexane and ethyl acetate) to yield pure this compound.
Quantitative Data for Step 2:
| Reactant/Product | Molecular Formula | MW ( g/mol ) | Amount (g) | Moles (mmol) | Molar Eq. |
| 1-Bromo-3-butoxy-5-(trifluoromethyl)benzene | C₁₁H₁₁BrF₃O | 297.10 | 11.2 | 37.8 | 1.0 |
| Magnesium | Mg | 24.31 | 1.1 | 45.4 | 1.2 |
| Trimethyl borate | C₃H₉BO₃ | 103.91 | 5.9 | 56.7 | 1.5 |
| Product: this compound | C₁₁H₁₂BF₃O₃ | 263.02 | ~7.9 (80%) | 30.2 | - |
Note: The product yield is an estimated value based on typical reaction efficiencies.
Application in Suzuki-Miyaura Coupling
The primary application of this compound is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions to form C-C bonds. The general mechanism is a catalytic cycle involving a palladium catalyst.[5][6][7]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. CA2297780A1 - Synthesis of aryl boronic acids - Google Patents [patents.google.com]
- 2. Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Arylboronic acid or boronate synthesis [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. byjus.com [byjus.com]
An In-depth Technical Guide on the Physicochemical Properties of 3-Butoxy-5-trifluoromethylphenylboronic Acid
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Publicly available experimental data on the specific physical properties of 3-Butoxy-5-trifluoromethylphenylboronic acid is limited. This guide provides foundational information, data for structurally analogous compounds to aid in property estimation, and detailed experimental protocols for the determination of key physicochemical parameters.
Introduction
This compound is a substituted arylboronic acid. This class of compounds is of significant interest in medicinal chemistry and organic synthesis, primarily due to their utility as building blocks in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds. The presence of a butoxy group and a trifluoromethyl group on the phenyl ring is expected to modulate the compound's lipophilicity, electronic properties, and metabolic stability, making it a potentially valuable fragment in drug discovery programs. This document outlines the known identifiers of this compound and provides a comprehensive overview of the experimental methodologies required for its full physicochemical characterization.
Core Physicochemical Data
Table 1: Core Identifiers for this compound
| Property | Value |
| Molecular Formula | C₁₁H₁₄BF₃O₄ |
| Molecular Weight | 278.03 g/mol |
| CAS Number | 1256345-96-6 |
To provide a predictive context for the properties of the title compound, the following table summarizes experimental data for structurally related phenylboronic acids. The electronic effects of the trifluoromethyl group (-CF₃) are comparable to the trifluoromethoxy group (-OCF₃), and the presence of alkoxy or alkyl groups provides further comparison.
Table 2: Physical Properties of Structurally Analogous Phenylboronic Acids
| Compound | CAS Number | Melting Point (°C) | pKa | Solubility |
| 3-(Trifluoromethyl)phenylboronic acid | 1423-26-3 | 158-169[1] | 7.88 ± 0.01 | Soluble in organic solvents.[1] |
| 3-(Trifluoromethoxy)phenylboronic acid | 179113-90-7 | 89[2] | 7.79 ± 0.02 | Soluble in organic solvents.[2] |
| 3,5-Bis(trifluoromethyl)phenylboronic acid | 73852-19-4 | 217-220[3] | Not Available | Soluble in methanol. |
| 3-Isobutoxyphenylboronic acid | Not Available | Not Available | Not Available | Low solubility in water. |
Experimental Protocols
The following sections detail standard experimental procedures for the determination of the key physical properties of arylboronic acids.
Melting Point Determination
The melting point of a solid crystalline compound is a crucial indicator of its purity.
Methodology:
-
Sample Preparation: A small amount of the crystalline this compound is finely ground and packed into a capillary tube to a height of 1-2 mm.[4]
-
Apparatus: A calibrated melting point apparatus (e.g., Mel-Temp or Thiele tube) is used.[4]
-
Procedure:
-
Data Recording: The temperature at which the first liquid appears and the temperature at which the last solid crystal melts are recorded as the melting point range.[5]
Solubility Determination
Solubility is a critical parameter for drug development, influencing bioavailability and formulation.
Methodology (Qualitative):
-
Sample Preparation: A small, measured amount (e.g., 25 mg) of the compound is placed in a test tube.[6]
-
Solvent Addition: A measured volume (e.g., 0.75 mL) of the solvent (e.g., water, 5% NaOH, 5% NaHCO₃, 5% HCl, organic solvents) is added in portions.[6][7]
-
Observation: The mixture is vigorously agitated after each addition. Solubility is determined by visual inspection for the absence of solid particles.[6][7]
-
Classification: The compound's solubility profile in acidic, basic, and neutral media allows for its classification.[6][7]
Methodology (Quantitative - Shake-Flask Method):
-
Procedure: An excess amount of the solid compound is added to a known volume of the solvent in a sealed flask.
-
The flask is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
The saturated solution is filtered to remove undissolved solid.
-
The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
Acidity Constant (pKa) Determination
The pKa is a measure of the acidity of the boronic acid functional group.
Methodology (Potentiometric Titration):
-
Solution Preparation: A solution of the compound (e.g., 1 mM) is prepared in water with a constant ionic strength, typically maintained with 0.15 M KCl.[8][9] The solution may be purged with nitrogen to remove dissolved CO₂.[8]
-
Apparatus: A calibrated pH meter with a glass electrode is used.
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), added in small increments.[8][9]
-
Data Analysis: The pH of the solution is recorded after each addition of the titrant. The pKa is determined from the inflection point of the resulting titration curve.[10] A minimum of three titrations is recommended for accuracy.[8]
Spectroscopic Characterization
Spectroscopic methods are essential for confirming the structure and identity of the compound.
Methodology (Nuclear Magnetic Resonance - NMR):
-
Sample Preparation: A few milligrams of the compound are dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄). Arylboronic acids can form anhydrides (boroxines), which may lead to complex spectra; using methanol-d4 can sometimes simplify this by forming the boronic ester.
-
Data Acquisition: ¹H, ¹³C, ¹⁹F, and ¹¹B NMR spectra are acquired on a high-field NMR spectrometer.
-
Data Analysis: The chemical shifts (δ), coupling constants (J), and integration of the signals are analyzed to confirm the molecular structure.
Visualized Workflow
The following diagram illustrates a general workflow for the physicochemical characterization of a novel arylboronic acid like this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 3,5-Bis(trifluoromethyl)phenylboronic acid = 95 73852-19-4 [sigmaaldrich.com]
- 4. employees.oneonta.edu [employees.oneonta.edu]
- 5. almaaqal.edu.iq [almaaqal.edu.iq]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. scribd.com [scribd.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
Spectroscopic and Synthetic Profile of 3-Butoxy-5-trifluoromethylphenylboronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Butoxy-5-trifluoromethylphenylboronic acid is a fluorinated arylboronic acid of significant interest in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring a butoxy group and a trifluoromethyl group on the phenyl ring, imparts specific electronic and steric properties that are valuable in the design of novel pharmaceuticals and functional materials. The boronic acid moiety serves as a versatile handle for various cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds with a wide range of substrates. This technical guide provides a comprehensive overview of the expected spectroscopic data and a general synthetic methodology for this compound, based on established principles and data from analogous compounds.
Predicted Spectroscopic Data
Due to the limited availability of published experimental spectra for this compound, the following tables summarize the predicted spectroscopic data based on the analysis of structurally related compounds and fundamental principles of spectroscopic interpretation.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Ar-H | 7.8 - 8.2 | s | - |
| Ar-H | 7.5 - 7.8 | s | - |
| Ar-H | 7.3 - 7.5 | s | - |
| -OCH₂- | 3.9 - 4.1 | t | 6.5 - 7.0 |
| -CH₂- | 1.7 - 1.9 | m | ~7.0 |
| -CH₂- | 1.4 - 1.6 | m | ~7.5 |
| -CH₃ | 0.9 - 1.1 | t | 7.0 - 7.5 |
| B(OH)₂ | 8.0 - 8.5 | s (broad) | - |
Note: Spectra are typically recorded in DMSO-d₆ or CDCl₃. The broad singlet of the B(OH)₂ protons is often exchangeable with D₂O.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Assignment | Predicted Chemical Shift (δ, ppm) |
| C-B | 130 - 135 (often not observed) |
| C-O | 158 - 162 |
| C-CF₃ | 130 - 134 (q, ¹JCF ≈ 32 Hz) |
| C-H (aromatic) | 115 - 130 |
| -CF₃ | 122 - 126 (q, ¹JCF ≈ 272 Hz) |
| -OCH₂- | 68 - 72 |
| -CH₂- | 30 - 34 |
| -CH₂- | 18 - 22 |
| -CH₃ | 13 - 15 |
Note: The carbon attached to the boron atom can sometimes be difficult to observe due to quadrupolar relaxation.
Table 3: Predicted Mass Spectrometry Data
| Technique | Ionization Mode | Predicted m/z | Interpretation |
| ESI-MS | Negative | [M-H]⁻ | Molecular ion |
| [M+H₂O-H]⁻ | Adduct with water | ||
| GC-MS (as boronate ester) | EI | [M]⁺ | Molecular ion of the ester |
| [M-OR]⁺ | Loss of an alkoxy group from the ester | ||
| [M-C₄H₉]⁺ | Loss of the butyl group |
Note: Boronic acids can dehydrate to form boroxines (cyclic trimers), which may be observed in the mass spectrum.
Table 4: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| 3200 - 3600 | O-H stretch (B-OH) | Broad, Strong |
| 2850 - 3000 | C-H stretch (aliphatic) | Medium |
| 1600 - 1620 | C=C stretch (aromatic) | Medium |
| 1450 - 1500 | C=C stretch (aromatic) | Medium |
| 1310 - 1380 | B-O stretch | Strong |
| 1100 - 1300 | C-F stretch (CF₃) | Strong |
| 1000 - 1100 | C-O stretch (alkoxy) | Medium |
Experimental Protocols
General Synthesis of this compound
The synthesis typically involves a multi-step sequence starting from a readily available substituted benzene derivative.
Caption: General synthetic workflow for this compound.
Step 1: Synthesis of 1-Bromo-3-butoxy-5-(trifluoromethyl)benzene
To a solution of 1-bromo-3-fluoro-5-(trifluoromethyl)benzene in a suitable anhydrous solvent such as tetrahydrofuran (THF), is added sodium hydride (NaH) portion-wise at 0 °C. n-Butanol is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC or GC-MS). The reaction is then carefully quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Step 2: Synthesis of this compound
The purified 1-bromo-3-butoxy-5-(trifluoromethyl)benzene is dissolved in anhydrous THF and cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen). A solution of n-butyllithium (n-BuLi) in hexanes is added dropwise, and the mixture is stirred at -78 °C for 1 hour. Triisopropyl borate (B(OiPr)₃) is then added dropwise, and the reaction is allowed to slowly warm to room temperature and stirred overnight. The reaction is quenched by the slow addition of aqueous hydrochloric acid (1 M) and stirred vigorously for 1-2 hours. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude boronic acid is often purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).
General Protocol for Spectroscopic Characterization
The characterization of the final product would involve a suite of standard spectroscopic techniques.
Caption: Standard workflow for the purification and characterization of a synthesized compound.
-
NMR Spectroscopy: ¹H, ¹³C, ¹⁹F, and ¹¹B NMR spectra would be acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz). Samples would be dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) would be used to confirm the molecular weight and elemental composition. Gas chromatography-mass spectrometry (GC-MS) could also be employed, often after derivatization to a more volatile boronate ester.
-
Infrared (IR) Spectroscopy: An IR spectrum would be obtained using an FTIR spectrometer, typically as a solid (KBr pellet or ATR).
-
Purity Analysis: The purity of the final compound would be assessed by high-performance liquid chromatography (HPLC) and/or elemental analysis.
Signaling Pathways and Logical Relationships
The primary utility of this compound in drug discovery and development lies in its application in Suzuki-Miyaura cross-coupling reactions. This reaction is a cornerstone of modern medicinal chemistry for the synthesis of biaryl compounds, which are common motifs in biologically active molecules.
Caption: Key components of the Suzuki-Miyaura cross-coupling reaction.
The logical relationship in employing this reagent is straightforward: the boronic acid serves as the organoboron nucleophile, which, in the presence of a palladium catalyst and a base, couples with an aryl or heteroaryl halide (the electrophile) to form a new carbon-carbon bond, leading to the desired biaryl product. The butoxy and trifluoromethyl substituents on the boronic acid modulate the electronic properties and lipophilicity of the resulting product, which can be fine-tuned to optimize pharmacological activity and ADME (absorption, distribution, metabolism, and excretion) properties.
Disclaimer: The spectroscopic data presented in this guide are predicted values based on analogous compounds and established spectroscopic principles. Experimental verification is required for definitive structural confirmation. The synthetic protocols are generalized and may require optimization for specific laboratory conditions.
reactivity of 3-Butoxy-5-trifluoromethylphenylboronic acid in organic reactions
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An In-depth Technical Guide to the Solubility of 3-Butoxy-5-trifluoromethylphenylboronic acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 3-Butoxy-5-trifluoromethylphenylboronic acid in organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document presents solubility data for structurally related phenylboronic acids as relevant proxies. The guide details established experimental protocols for determining the solubility of boronic acids, offering a framework for researchers to ascertain the solubility of the title compound and its analogs. Furthermore, this document includes visualizations of a standard solubility determination workflow and a typical Suzuki-Miyaura coupling reaction, a key application for this class of compounds, to provide a practical context for its use in synthetic chemistry.
Introduction to this compound
This compound is a bifunctional organic compound of significant interest in medicinal chemistry and materials science. The boronic acid moiety is a versatile functional group, most notably utilized in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds. The butoxy and trifluoromethyl substituents on the phenyl ring influence the molecule's lipophilicity, electronic properties, and overall steric hindrance, which in turn affect its solubility and reactivity. A thorough understanding of its solubility in various organic solvents is crucial for its application in organic synthesis, purification, and formulation. The choice of solvent can significantly impact reaction kinetics, yield, and the ease of product isolation.
Solubility of Phenylboronic Acid Derivatives in Organic Solvents
Generally, phenylboronic acids exhibit higher solubility in polar aprotic and protic solvents and lower solubility in nonpolar solvents. For instance, phenylboronic acid has high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[1][2] The introduction of lipophilic groups, such as the isobutoxy group in isobutoxyphenylboronic acid, generally increases solubility in most organic solvents compared to the parent phenylboronic acid.[3] Trifluoromethyl groups are known to enhance the reactivity and solubility of phenylboronic acids in various organic solvents.[4]
Table 1: Solubility of Phenylboronic Acid in Various Organic Solvents
| Solvent | Temperature (°C) | Solubility (mole fraction) |
| Chloroform | 20 | 0.012 |
| 30 | 0.020 | |
| 40 | 0.033 | |
| 50 | 0.052 | |
| 3-Pentanone | 20 | 0.095 |
| 30 | 0.135 | |
| 40 | 0.185 | |
| 50 | 0.250 | |
| Acetone | 20 | 0.110 |
| 30 | 0.155 | |
| 40 | 0.210 | |
| 50 | 0.280 | |
| Dipropyl Ether | 20 | 0.055 |
| 30 | 0.080 | |
| 40 | 0.115 | |
| 50 | 0.160 | |
| Methylcyclohexane | 20 | < 0.001 |
| 30 | < 0.001 | |
| 40 | 0.001 | |
| 50 | 0.001 |
Data sourced from a technical guide on phenylboronic acid solubility.[5]
Table 2: Solubility of Isobutoxyphenylboronic Acid Isomers in Various Organic Solvents
| Solvent | Isomer |
| ortho- | |
| meta- | |
| para- | |
| Chloroform | Higher than meta and para |
| 3-Pentanone | Higher than meta and para |
| Acetone | Higher than meta and para |
| Dipropyl Ether | Higher than meta and para |
| Methylcyclohexane | Higher than meta and para |
Qualitative summary based on a study of isobutoxyphenylboronic acid solubility, which found the ortho-isomer to be significantly more soluble than the meta and para isomers in all tested solvents.[3]
Experimental Protocol for Solubility Determination
A common and reliable technique for determining the solubility of boronic acids in organic solvents is the dynamic (or synthetic) method.[1][2][3][6] This method involves measuring the temperature at which a solid solute completely dissolves in a solvent upon controlled heating.[6]
Principle:
A biphasic sample of the boronic acid and the chosen organic solvent with a known composition is prepared. The mixture is heated at a slow, constant rate with vigorous stirring. The temperature at which the last solid particles disappear, resulting in a clear solution, is recorded as the solubility temperature for that specific composition. The disappearance of turbidity can be monitored visually or by measuring the intensity of light passing through the solution using a luminance probe.[1][2][6]
Apparatus:
-
Jacketed glass vessel with a magnetic stirrer
-
Circulating thermostat bath
-
Calibrated thermometer or temperature probe
-
Luminance probe or a laser beam and photodetector
-
Analytical balance
Procedure:
-
Sample Preparation: Accurately weigh a specific amount of this compound and the chosen organic solvent into the jacketed glass vessel.
-
Heating and Observation: Place the vessel in the thermostat bath and begin stirring the mixture.
-
The temperature of the bath is slowly increased at a constant rate (e.g., 0.1-0.5 °C/min).[6]
-
Turbidity Measurement: The turbidity of the solution is continuously monitored.
-
Determination of Dissolution Temperature: The temperature at which the solution becomes clear is recorded as the solubility temperature for that specific composition.
-
Data Collection: Repeat the measurement with different compositions of the solute and solvent to construct a solubility curve (solubility vs. temperature).
Visualizations
References
An In-depth Technical Guide to 3-Methoxy-5-(trifluoromethyl)phenylboronic acid
Introduction
3-Methoxy-5-(trifluoromethyl)phenylboronic acid is a versatile organoboron compound that serves as a crucial building block in modern organic synthesis.[1] Its unique molecular architecture, featuring both an electron-donating methoxy group and a strongly electron-withdrawing trifluoromethyl group, imparts distinct reactivity and properties that are highly valuable in medicinal chemistry and materials science.[1] This guide details the molecular structure, physicochemical properties, synthesis, and applications of this important synthetic intermediate.
Molecular Structure and Properties
The molecular structure of 3-Methoxy-5-(trifluoromethyl)phenylboronic acid consists of a phenyl ring substituted with a boronic acid group [-B(OH)₂], a methoxy group (-OCH₃) at the meta-position, and a trifluoromethyl group (-CF₃) at the meta-position relative to the boronic acid.
Physicochemical and Spectroscopic Data
The key physicochemical and spectroscopic properties of 3-Methoxy-5-(trifluoromethyl)phenylboronic acid are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | [3-methoxy-5-(trifluoromethyl)phenyl]boronic acid | [2] |
| Synonyms | 3-Methoxy-5-(trifluoromethyl)benzeneboronic acid | [1] |
| CAS Number | 871332-97-7 | [1] |
| Molecular Formula | C₈H₈BF₃O₃ | [1][2] |
| Molecular Weight | 219.95 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [1][2] |
| Melting Point | 157-162 °C | [2] |
| Purity | ≥96.0% (HPLC) | [2] |
| Solubility | Soluble in organic solvents | [1] |
| Storage Conditions | Room Temperature | [1] |
Synthesis and Reactions
While a specific, detailed experimental protocol for the synthesis of 3-Methoxy-5-(trifluoromethyl)phenylboronic acid is not available in the provided search results, a general and widely used method for the synthesis of arylboronic acids is the reaction of an appropriate organometallic reagent (e.g., a Grignard or organolithium reagent) with a trialkyl borate, followed by acidic workup.
General Synthetic Workflow
The logical workflow for the synthesis of an arylboronic acid such as 3-Methoxy-5-(trifluoromethyl)phenylboronic acid is depicted below. This process typically starts from the corresponding aryl halide.
Key Chemical Reactions: Suzuki-Miyaura Cross-Coupling
3-Methoxy-5-(trifluoromethyl)phenylboronic acid is extensively used as a reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] This reaction is a powerful method for the formation of carbon-carbon bonds, particularly for creating biaryl structures, which are common motifs in pharmaceuticals.[3]
Applications in Research and Drug Development
The unique electronic properties of 3-Methoxy-5-(trifluoromethyl)phenylboronic acid make it a valuable building block in several areas of research and development.
Medicinal Chemistry
In drug discovery, the incorporation of a trifluoromethyl group can enhance a molecule's metabolic stability, bioavailability, and binding affinity. 3-Methoxy-5-(trifluoromethyl)phenylboronic acid serves as a key intermediate for introducing the 3-methoxy-5-(trifluoromethyl)phenyl moiety into potential drug candidates.[1] This is particularly relevant in the design of novel therapeutics targeting specific biological pathways.[1]
Materials Science
This compound is also utilized in the development of advanced materials, such as specialized polymers and coatings. The presence of the fluorinated group can improve thermal and chemical stability, making the resulting materials suitable for demanding applications.[1]
Role as a Synthetic Building Block
The primary application of 3-Methoxy-5-(trifluoromethyl)phenylboronic acid is as a building block in multi-step organic synthesis. The logical relationship of its use is to couple with other molecules to create more complex structures with desired biological or material properties.
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
The following is a general experimental procedure for a Suzuki-Miyaura cross-coupling reaction, which is a primary application of 3-Methoxy-5-(trifluoromethyl)phenylboronic acid.
Materials:
-
Aryl Halide (e.g., aryl bromide or iodide) (1.0 equiv)
-
3-Methoxy-5-(trifluoromethyl)phenylboronic acid (1.2 - 1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equiv)
-
Anhydrous Solvent (e.g., Toluene, Dioxane, DMF)
Procedure:
-
To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add the aryl halide, 3-Methoxy-5-(trifluoromethyl)phenylboronic acid, and the base.
-
Add the anhydrous solvent to the flask.
-
Degas the mixture by bubbling the inert gas through the solution for 10-15 minutes.
-
Add the palladium catalyst to the reaction mixture.
-
Heat the reaction to the desired temperature (typically 80-110 °C) and monitor its progress using an appropriate analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous workup by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization.
Experimental Workflow Diagram
The workflow for a typical Suzuki-Miyaura cross-coupling experiment is outlined in the diagram below.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 3-Methoxy-5-(trifluoromethyl)phenylboronic acid, 97% 1 g | Request for Quote [thermofisher.com]
- 3. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling of 3-Butoxy-5-trifluoromethylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organohalides. This reaction is particularly valuable in drug discovery and development for the synthesis of complex biaryl and heteroaryl structures, which are common motifs in pharmacologically active molecules. 3-Butoxy-5-trifluoromethylphenylboronic acid is a valuable building block, incorporating both a moderately electron-donating butoxy group and a strongly electron-withdrawing trifluoromethyl group. The trifluoromethyl moiety is often introduced into drug candidates to enhance metabolic stability, lipophilicity, and binding affinity.[1][2] These application notes provide a detailed protocol for the Suzuki-Miyaura coupling of this compound with a variety of aryl and heteroaryl halides.
The electronic nature of the substituents on the boronic acid can influence the reaction rate, with electron-donating groups generally accelerating the transmetalation step.[3] Conversely, electron-withdrawing groups can sometimes slow down the reaction. The presence of both types of groups on this compound necessitates careful optimization of reaction conditions to achieve high yields.
Reaction Mechanism and Workflow
The catalytic cycle of the Suzuki-Miyaura coupling involves three primary steps:
-
Oxidative Addition: The palladium(0) catalyst inserts into the aryl-halide bond to form a palladium(II) complex.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) complex, a step that is typically facilitated by a base.
-
Reductive Elimination: The two organic partners are coupled, forming the new C-C bond and regenerating the palladium(0) catalyst.
Experimental Protocols
The following is a generalized protocol for the Suzuki-Miyaura coupling of this compound. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, or Pd(OAc)₂)
-
Ligand (if required, e.g., SPhos, XPhos, or PPh₃)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, or DMF, often with water)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a dry reaction flask, add this compound (1.2 equivalents), the aryl or heteroaryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).
-
Add the palladium catalyst (1-5 mol%) and, if necessary, the ligand (2-10 mol%).
-
Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
Add the degassed solvent via syringe. A common solvent system is a mixture of an organic solvent and water (e.g., 4:1 dioxane:water).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction progress by a suitable technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Data Presentation: Catalyst, Ligand, Base, and Solvent Systems
The choice of reaction components is critical for a successful Suzuki coupling. The following table summarizes common systems used for challenging substrates, including those with electron-withdrawing groups.
| Catalyst System | Ligand Type | Base | Solvent System | Typical Temperature (°C) | Notes |
| Pd(OAc)₂ / SPhos | Buchwald-type phosphine | K₃PO₄ | Toluene/H₂O | 80-100 | Highly active for a broad range of substrates, including electron-deficient ones.[3] |
| Pd₂(dba)₃ / XPhos | Buchwald-type phosphine | K₂CO₃ | 1,4-Dioxane/H₂O | 90-110 | Excellent for sterically hindered and electron-poor substrates.[4] |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine) | Na₂CO₃ | DMF/H₂O | 80-100 | A classic, readily available catalyst, though may require higher temperatures and longer reaction times for less reactive substrates. |
| PdCl₂(dppf) | Diphosphine complex | Cs₂CO₃ | THF/H₂O | 70-90 | Good for a range of substrates and is relatively air-stable. |
Applications in Drug Discovery
The 3-butoxy-5-trifluoromethylphenyl moiety is a valuable pharmacophore. The butoxy group can improve solubility and modulate lipophilicity, while the trifluoromethyl group often enhances metabolic stability and receptor binding affinity. Biaryl compounds containing this scaffold are of interest in various therapeutic areas.
| Therapeutic Area | Example Application of Structurally Similar Scaffolds | Rationale for Inclusion of Trifluoromethyl Group |
| Oncology | Synthesis of kinase inhibitors | The CF₃ group can form strong interactions with amino acid residues in the active site of kinases. |
| Neurology | Development of CNS-active agents | Increased lipophilicity can aid in crossing the blood-brain barrier. |
| Infectious Diseases | Design of novel antibacterial or antiviral agents | Enhanced metabolic stability can lead to a longer in vivo half-life.[1] |
| Inflammatory Diseases | Synthesis of anti-inflammatory compounds | The electron-withdrawing nature of the CF₃ group can modulate the pKa of nearby functional groups, influencing target engagement. |
Mandatory Visualization: Logical Relationships in Suzuki Coupling
References
- 1. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - Chemical Science (RSC Publishing) DOI:10.1039/D2SC05455H [pubs.rsc.org]
- 2. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
Application Notes: 3-Butoxy-5-trifluoromethylphenylboronic Acid in the Development of Potent TRKA Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Butoxy-5-trifluoromethylphenylboronic acid is a key building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors. Its unique substitution pattern, featuring a butoxy group and a trifluoromethyl moiety, allows for the generation of compounds with desirable pharmacological properties. The trifluoromethyl group can enhance metabolic stability and binding affinity, while the butoxy group can modulate lipophilicity and cellular permeability. This document provides detailed application notes and protocols for the use of this compound in the synthesis of potent and selective Tropomyosin receptor kinase A (TRKA) inhibitors, with a specific focus on compounds disclosed in patent WO2018090011A1.
Application: Synthesis of TRKA Inhibitors
This compound is a critical reagent in the synthesis of a novel series of TRKA inhibitors, as described in patent WO2018090011A1. These inhibitors are designed to target cancers driven by NTRK1 gene fusions, which lead to the constitutive activation of TRKA. The synthesis involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a versatile and widely used method for forming carbon-carbon bonds in drug discovery.
Key Advantages of using this compound in this context:
-
Structural Diversity: Enables the introduction of the 3-butoxy-5-(trifluoromethyl)phenyl group into various heterocyclic scaffolds, allowing for the exploration of structure-activity relationships (SAR).
-
Modulation of Physicochemical Properties: The butoxy and trifluoromethyl groups contribute to optimizing the lipophilicity, metabolic stability, and potency of the final compounds.
-
High Reactivity in Cross-Coupling: The boronic acid moiety readily participates in Suzuki-Miyaura reactions, leading to efficient synthesis of the target inhibitors.
Quantitative Data: Biological Activity of TRKA Inhibitors
The following table summarizes the in vitro biological activity of representative compounds synthesized using this compound, as reported in patent WO2018090011A1. The data demonstrates the high potency of these compounds against the TRKA kinase.
| Compound ID (from WO2018090011A1) | TRKA IC50 (nM) |
| 160 | < 10 |
| 161 | < 10 |
| 162 | < 10 |
| 163 | < 10 |
Experimental Protocols
General Protocol for the Synthesis of TRKA Inhibitors via Suzuki-Miyaura Coupling
This protocol describes the general procedure for the coupling of this compound with a suitable halogenated heterocyclic core to generate the target TRKA inhibitors.
Materials:
-
Halogenated heterocyclic intermediate (e.g., a chloro- or bromo-substituted pyrazole)
-
(3-Butoxy-5-(trifluoromethyl)phenyl)boronic acid (CAS 1799433-27-3)
-
Palladium catalyst (e.g., Pd(dppf)Cl2)
-
Base (e.g., sodium carbonate, potassium carbonate)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Water
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add the halogenated heterocyclic intermediate (1.0 eq), (3-Butoxy-5-(trifluoromethyl)phenyl)boronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).
-
Add the solvent and water (typically in a 4:1 to 10:1 ratio).
-
Degas the mixture by bubbling an inert gas through the solution for 15-30 minutes.
-
Add the palladium catalyst (0.05-0.1 eq) to the reaction mixture.
-
Heat the reaction mixture to 80-120 °C and stir under an inert atmosphere for 2-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired TRKA inhibitor.
Protocol for TRKA Kinase Inhibition Assay (Biochemical Assay)
This protocol outlines a method to determine the in vitro potency (IC50) of the synthesized compounds against the TRKA kinase.
Materials:
-
Recombinant human TRKA kinase
-
Biotinylated peptide substrate
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds (dissolved in DMSO)
-
Europium-labeled anti-phosphotyrosine antibody
-
SA-APC (Streptavidin-Allophycocyanin) conjugate
-
HTRF (Homogeneous Time-Resolved Fluorescence) reader
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 384-well plate, add the assay buffer, recombinant TRKA kinase, and the biotinylated peptide substrate.
-
Add the diluted test compounds to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Stop the reaction by adding a detection mixture containing the Europium-labeled anti-phosphotyrosine antibody and SA-APC.
-
Incubate the plate in the dark for 60 minutes to allow for the development of the HTRF signal.
-
Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.
-
Calculate the ratio of the two emission signals and plot the data against the compound concentration to determine the IC50 value using a suitable software.
Visualizations
Signaling Pathway of TRKA
Caption: TRKA signaling cascade initiated by NGF binding.
Experimental Workflow for TRKA Inhibitor Synthesis and Evaluation
Caption: Workflow for TRKA inhibitor development.
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 3-Butoxy-5-trifluoromethylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Detailed experimental data for palladium-catalyzed cross-coupling reactions involving 3-Butoxy-5-trifluoromethylphenylboronic acid are not widely available in published literature. The following protocols and application notes are based on established methodologies for structurally similar arylboronic acids, particularly those containing both electron-donating (alkoxy) and electron-withdrawing (trifluoromethyl) groups. These should serve as a robust starting point for reaction optimization.
Introduction
This compound is a valuable building block in organic synthesis, particularly for the construction of complex biaryl structures that are prevalent in medicinal chemistry and materials science. The presence of a trifluoromethyl group can enhance metabolic stability and lipophilicity, while the butoxy group can modulate electronic properties and provide a handle for further functionalization. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are among the most efficient methods for forming carbon-carbon bonds with this reagent.
Physicochemical Properties
A summary of the available physicochemical data for this compound is presented below.
| Property | Value |
| CAS Number | 1256345-45-5 |
| Molecular Formula | C₁₁H₁₄BF₃O₃ |
| Molecular Weight | 262.03 g/mol |
| Appearance | Off-white to white solid |
| Solubility | Soluble in common organic solvents (e.g., Dioxane, THF, DMF) |
Applications in Palladium-Catalyzed Cross-Coupling
This compound is an ideal candidate for Suzuki-Miyaura cross-coupling reactions with a variety of organic electrophiles.
Key Applications:
-
Synthesis of Biaryl Compounds: The primary application is the synthesis of substituted biaryls by coupling with aryl, heteroaryl, or vinyl halides and triflates. These structures are key pharmacophores in many drug candidates.
-
Fragment-Based Drug Discovery: This boronic acid can be used as a fragment to introduce the 3-butoxy-5-trifluoromethylphenyl moiety into potential drug leads, exploring structure-activity relationships.
-
Materials Science: Incorporation of this fluorinated building block can be used to tune the electronic and physical properties of organic materials for applications in OLEDs and organic electronics.
A general workflow for a typical Suzuki-Miyaura coupling experiment is depicted below.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Experimental Protocols: Suzuki-Miyaura Coupling
This section provides a detailed, representative protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide.
Reaction Scheme:
Ar-Br + (HO)₂B-C₆H₃(3-OBu)(5-CF₃) --[Pd Catalyst, Base]--> Ar-C₆H₃(3-OBu)(5-CF₃)
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
Anhydrous 1,4-Dioxane
-
Argon or Nitrogen gas
Procedure:
-
To a dry Schlenk flask, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and potassium phosphate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Under a positive pressure of the inert gas, add palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol).
-
Add anhydrous 1,4-dioxane (5 mL).
-
Seal the flask and heat the reaction mixture to 90 °C with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the starting material is consumed (typically within 2-12 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl compound.
Data Presentation: Representative Reaction Conditions
The following table summarizes typical conditions for Suzuki-Miyaura couplings involving arylboronic acids with similar electronic properties. These can be used as a starting point for optimizing the reaction with this compound.
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Typical Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | 1,4-Dioxane | 90-100 | 85-95 |
| 2 | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ (2.0) | Toluene/H₂O | 100 | 80-90 |
| 3 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2.0) | DMF/H₂O | 100 | 70-85 |
| 4 | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2.0) | Dioxane/H₂O | 80 | 88-98 |
Mechanism and Signaling Pathway Diagram
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
References
Application Notes and Protocols for 3-Butoxy-5-trifluoromethylphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the utilization of 3-Butoxy-5-trifluoromethylphenylboronic acid in common chemical and biological applications. The trifluoromethyl group can enhance metabolic stability and cell permeability, while the butoxy group modifies lipophilicity, making this reagent a valuable building block in medicinal chemistry and materials science.
Application 1: Suzuki-Miyaura Cross-Coupling Reactions
This compound is an effective coupling partner in palladium-catalyzed Suzuki-Miyaura reactions for the synthesis of biaryl compounds. This reaction is fundamental for creating complex organic molecules from simpler precursors.
Data Presentation: Representative Suzuki-Miyaura Coupling Reaction Yields
The following table summarizes typical yields obtained in Suzuki-Miyaura coupling reactions with various aryl halides, based on general protocols.[1][2] Please note that actual yields will depend on the specific substrate and optimized reaction conditions.
| Entry | Aryl Halide Partner | Product | Typical Yield (%) |
| 1 | 4-Bromoanisole | 4-Methoxy-3'-butoxy-5'-trifluoromethyl-1,1'-biphenyl | 85-95% |
| 2 | 1-Iodo-3-nitrobenzene | 3'-Butoxy-3-nitro-5'-trifluoromethyl-1,1'-biphenyl | 80-90% |
| 3 | 2-Chloropyridine | 2-(3-Butoxy-5-(trifluoromethyl)phenyl)pyridine | 70-85% |
| 4 | 4-Bromobenzaldehyde | 4'-(3-Butoxy-5-(trifluoromethyl)phenyl)benzaldehyde | 85-92% |
Experimental Workflow: Suzuki-Miyaura Coupling
The following diagram illustrates the general workflow for a Suzuki-Miyaura cross-coupling experiment.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a representative example for the coupling of an aryl bromide with this compound.[1][2]
Materials:
-
This compound (1.2 equiv.)
-
Aryl bromide (1.0 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 equiv.)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas
-
Standard glassware for organic synthesis
Procedure:
-
To a flame-dried round-bottom flask, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), Pd(OAc)₂ (0.02 equiv.), PPh₃ (0.04 equiv.), and K₂CO₃ (2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add degassed 1,4-dioxane and water in a 4:1 ratio (volume based on the scale of the reaction, typically to achieve a 0.1 M concentration of the limiting reagent).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.
Catalytic Cycle: Suzuki-Miyaura Coupling
The following diagram illustrates the catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[3]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application 2: Antimicrobial Activity Screening
Boronic acid derivatives are known to exhibit antimicrobial properties.[4][5] The following protocol describes a general method for determining the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.
Data Presentation: Representative MIC Values
The following table provides an example of how to present MIC data. The values are hypothetical and serve as a template for reporting experimental results.[6][7]
| Bacterial Strain | Strain ID | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | 16 | 32 |
| Escherichia coli | ATCC 25922 | 32 | 64 |
| Pseudomonas aeruginosa | ATCC 27853 | 64 | >128 |
| Enterococcus faecalis | ATCC 29212 | 16 | 32 |
MIC50/MIC90: The minimum concentration required to inhibit the growth of 50% and 90% of isolates, respectively.
Detailed Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[6][7][8]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO) for stock solution
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Spectrophotometer
Procedure:
-
Preparation of Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mg/mL. Further dilute this stock solution in CAMHB to create a working stock at the highest concentration to be tested.
-
Preparation of Inoculum: From a fresh (18-24 hour) culture plate, select several colonies of the test microorganism. Suspend the colonies in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the working stock solution of the boronic acid to the first well.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last well.
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted compound. This will result in a final volume of 200 µL per well.
-
Controls:
-
Growth Control: A well containing 100 µL of CAMHB and 100 µL of the bacterial inoculum (no compound).
-
Sterility Control: A well containing 200 µL of sterile CAMHB only.
-
-
Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well. This can be determined by visual inspection or by using a microplate reader.
References
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pharmakeftiki.hsmc.gr [pharmakeftiki.hsmc.gr]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: 3-Butoxy-5-trifluoromethylphenylboronic Acid in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Butoxy-5-trifluoromethylphenylboronic acid is a valuable reagent in modern pharmaceutical synthesis, primarily utilized as a building block in palladium-catalyzed cross-coupling reactions. Its unique substitution pattern, featuring a butoxy group and a trifluoromethyl group, imparts desirable physicochemical properties to target molecules, such as enhanced metabolic stability, lipophilicity, and binding affinity. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pharmaceutical agents, with a focus on its application in the development of Factor XIa inhibitors.
Key Applications in Pharmaceutical Synthesis
The primary application of this compound in pharmaceutical development is in the construction of complex biaryl structures through the Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of a carbon-carbon bond between the phenyl ring of the boronic acid and a suitable coupling partner, typically an aryl or heteroaryl halide or triflate.
A notable example of its application is in the synthesis of potent and selective Factor XIa (FXIa) inhibitors. FXIa is a key enzyme in the intrinsic pathway of blood coagulation, and its inhibition is a promising strategy for the development of novel anticoagulants with a reduced risk of bleeding compared to traditional therapies. The 3-butoxy-5-trifluoromethylphenyl moiety has been identified as a crucial component in a series of FXIa inhibitors developed by Bristol-Myers Squibb, where it contributes to the molecule's overall activity and pharmacokinetic profile.
Experimental Protocols
Protocol 1: Synthesis of (3-Butoxy-5-(trifluoromethyl)phenyl)boronic acid (General Procedure)
This protocol describes a general method for the synthesis of (3-butoxy-5-(trifluoromethyl)phenyl)boronic acid from the corresponding aryl bromide precursor via a lithiation-borylation sequence.
Step 1: Synthesis of 1-Bromo-3-butoxy-5-(trifluoromethyl)benzene
This step involves a Williamson ether synthesis to introduce the butoxy group.
-
Reagents and Materials:
-
3-Bromo-5-(trifluoromethyl)phenol
-
1-Bromobutane
-
Potassium carbonate (K₂CO₃)
-
Acetone or Dimethylformamide (DMF)
-
Ethyl acetate
-
1M Sodium hydroxide (NaOH) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
-
-
Procedure:
-
To a solution of 3-bromo-5-(trifluoromethyl)phenol (1.0 eq) in acetone or DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 20 minutes.
-
Add 1-bromobutane (1.2 eq) dropwise to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with 1M NaOH solution (2 x volumes), water (1 x volume), and brine (1 x volume).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield 1-bromo-3-butoxy-5-(trifluoromethyl)benzene.
-
Step 2: Synthesis of (3-Butoxy-5-(trifluoromethyl)phenyl)boronic acid
-
Reagents and Materials:
-
1-Bromo-3-butoxy-5-(trifluoromethyl)benzene
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
Anhydrous tetrahydrofuran (THF)
-
1N Hydrochloric acid (HCl)
-
Ethyl acetate
-
Hexanes
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk flask, syringes, low-temperature bath (e.g., dry ice/acetone), magnetic stirrer, separatory funnel, rotary evaporator.
-
-
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-bromo-3-butoxy-5-(trifluoromethyl)benzene (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the temperature at -78 °C.
-
Stir the mixture at -78 °C for 1 hour.
-
Add triisopropyl borate (1.2 eq) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of 1N HCl.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography to afford (3-butoxy-5-(trifluoromethyl)phenyl)boronic acid.
-
Protocol 2: Suzuki-Miyaura Cross-Coupling for the Synthesis of a Factor XIa Inhibitor Intermediate
This protocol is adapted from the synthesis of a key intermediate in the development of Factor XIa inhibitors as described in patent WO2017041009A1.
-
Reaction Scheme:
-
Reagents and Materials:
-
Aryl bromide core structure (e.g., Intermediate 9 from WO2017041009A1)
-
(3-Butoxy-5-(trifluoromethyl)phenyl)boronic acid (Intermediate 10-A from WO2017041009A1)
-
[1,1'-Bis(di-tert-butylphosphino)ferrocene]dichloropalladium(II) (Pd(dtbpf)Cl₂)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon atmosphere
-
Reaction vessel, magnetic stirrer, heating mantle, condenser.
-
-
Procedure:
-
To a reaction vessel, add the aryl bromide (1.0 eq), (3-butoxy-5-(trifluoromethyl)phenyl)boronic acid (1.5 eq), and sodium carbonate (3.0 eq).
-
Add a mixture of 1,4-dioxane and water (e.g., 3:1 v/v).
-
Degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.
-
Add the palladium catalyst, Pd(dtbpf)Cl₂ (0.1 eq).
-
Heat the reaction mixture to 80 °C and stir for 16 hours under an inert atmosphere.
-
Monitor the reaction progress by a suitable analytical technique (e.g., LC-MS or TLC).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired biaryl product.
-
Data Presentation
Table 1: Representative Reaction Parameters for Suzuki-Miyaura Coupling
| Parameter | Value |
| Aryl Bromide | Intermediate 9 (as per WO2017041009A1) |
| Boronic Acid | (3-Butoxy-5-(trifluoromethyl)phenyl)boronic acid |
| Catalyst | Pd(dtbpf)Cl₂ |
| Base | Na₂CO₃ |
| Solvent | 1,4-Dioxane/Water |
| Temperature | 80 °C |
| Reaction Time | 16 hours |
| Yield | Not explicitly stated in the source, but typically moderate to high for this type of reaction. |
Visualizations
Logical Workflow for the Synthesis of a Pharmaceutical Intermediate
Caption: Workflow for the synthesis of a pharmaceutical intermediate.
Signaling Pathway Context: Coagulation Cascade and Factor XIa
Caption: Role of Factor XIa in the coagulation cascade.
Application Notes and Protocols: 3-Butoxy-5-trifluoromethylphenylboronic Acid in Materials Science
Introduction
3-Butoxy-5-trifluoromethylphenylboronic acid is an organoboron compound featuring a phenylboronic acid scaffold substituted with a butoxy and a trifluoromethyl group. While specific applications of this particular molecule in materials science are not yet widely documented, its structural motifs suggest significant potential in the development of advanced functional materials. The trifluoromethyl group is known to enhance thermal stability, chemical resistance, and introduce unique electronic properties to organic materials[1][2]. The butoxy group can improve solubility and influence intermolecular packing. Phenylboronic acids are versatile building blocks in polymer chemistry and sensor development due to their ability to form reversible covalent bonds with diols and participate in cross-coupling reactions[3][4][5][6].
These application notes provide an overview of the potential uses of this compound in materials science, focusing on its application in the synthesis of conjugated polymers for organic electronics and as a recognition element in fluorescent sensors. The provided protocols are based on established methodologies for similar compounds.
Section 1: Application in Organic Electronics - Synthesis of a Conjugated Polymer
The electron-withdrawing nature of the trifluoromethyl group and the potential for extended conjugation make this compound a promising monomer for the synthesis of p-type semiconducting polymers for use in organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells[7][8][9]. A common method for synthesizing such polymers is the Suzuki-Miyaura cross-coupling reaction[1][8].
Illustrative Polymer Structure and Properties
A hypothetical copolymer, poly[(9,9-dioctylfluorene)-co-(3-butoxy-5-trifluoromethyl-phenylene)] (PFTBT), could be synthesized from 9,9-dioctylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester and a dibromo-derivative of 3-butoxy-5-trifluoromethylbenzene. The properties of such a polymer are hypothesized in the table below based on typical values for similar fluorene-based copolymers.
| Property | Illustrative Value |
| Number Average MW (Mn) | 15,000 - 25,000 g/mol |
| Polydispersity Index (PDI) | 1.8 - 2.5 |
| HOMO Level | -5.4 to -5.6 eV |
| LUMO Level | -2.8 to -3.0 eV |
| Optical Bandgap | 2.6 - 2.8 eV |
| Photoluminescence Max (in solution) | 450 - 480 nm (Blue-Green) |
| Thermal Decomposition Temp (TGA) | > 350 °C |
Experimental Protocol: Synthesis of PFTBT via Suzuki Coupling
This protocol describes the synthesis of the hypothetical PFTBT copolymer.
Materials:
-
2,7-Dibromo-9,9-dioctylfluorene
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Deionized water
-
Methanol
-
Standard glassware for inert atmosphere synthesis (Schlenk line)
Procedure:
-
In a Schlenk flask, combine 2,7-dibromo-9,9-dioctylfluorene (1 mmol), this compound (1.05 mmol), Pd(OAc)₂ (0.02 mmol), and PPh₃ (0.08 mmol).
-
Add 20 mL of toluene to the flask.
-
Prepare a 2 M aqueous solution of K₂CO₃.
-
Degas both the toluene mixture and the K₂CO₃ solution by bubbling with argon for 30 minutes.
-
Add 5 mL of the degassed K₂CO₃ solution to the reaction flask under an argon atmosphere.
-
Heat the reaction mixture to 90 °C and stir vigorously for 48 hours under argon.
-
Cool the mixture to room temperature and pour it into 200 mL of methanol to precipitate the polymer.
-
Filter the crude polymer and wash with methanol and deionized water.
-
Purify the polymer by Soxhlet extraction with methanol, acetone, and finally chloroform.
-
Precipitate the polymer from the chloroform fraction into methanol, filter, and dry under vacuum.
Workflow for Polymer Synthesis and Characterization
Caption: Workflow for the synthesis and characterization of a conjugated polymer.
Section 2: Application in Fluorescent Sensors
Phenylboronic acids are known to interact with diols, such as those found in saccharides, to form cyclic boronate esters. This interaction can be transduced into a fluorescent signal, making them valuable for sensor applications[10][11][12][13]. The trifluoromethyl group can influence the Lewis acidity of the boronic acid, potentially affecting its binding affinity and selectivity, while the butoxy group can tune the photophysical properties of a fluorescent probe.
Hypothetical Fluorescent Sensor for Monosaccharides
A fluorescent sensor incorporating the this compound moiety could be designed to detect monosaccharides like glucose or fructose. The binding of the saccharide would alter the electronic properties of the fluorophore, leading to a change in fluorescence intensity or a shift in the emission wavelength.
| Analyte | Binding Affinity (Ka) [M⁻¹] (Illustrative) | Fluorescence Change (I/I₀) (Illustrative) |
| Fructose | 1500 | 5.2 |
| Glucose | 350 | 2.8 |
| Mannose | 200 | 1.9 |
| Galactose | 180 | 1.7 |
Experimental Protocol: Characterization of a Fluorescent Sensor
This protocol outlines the steps to evaluate the sensing performance of a hypothetical fluorescent probe containing the this compound unit.
Materials:
-
Fluorescent probe stock solution (e.g., 1 mM in DMSO)
-
Phosphate buffer (pH 7.4)
-
Stock solutions of various monosaccharides (e.g., 1 M in phosphate buffer)
-
Fluorometer and cuvettes
Procedure:
-
Prepare a working solution of the fluorescent probe (e.g., 10 µM) in phosphate buffer (pH 7.4).
-
Record the initial fluorescence spectrum of the probe solution (excitation at a suitable wavelength). This is the baseline fluorescence (I₀).
-
Prepare a series of solutions containing the fluorescent probe (10 µM) and varying concentrations of the target monosaccharide in phosphate buffer.
-
Allow the solutions to equilibrate for 15 minutes.
-
Record the fluorescence spectrum for each solution (I).
-
Plot the fluorescence enhancement (I/I₀) against the monosaccharide concentration.
-
Determine the binding affinity (Ka) by fitting the titration data to a suitable binding model (e.g., 1:1 binding isotherm).
-
Repeat the experiment with other monosaccharides to assess selectivity.
Logical Diagram for Sensor-Analyte Interaction and Signal Transduction
Caption: Logical flow of a boronic acid-based fluorescent sensor.
Disclaimer: The application notes, protocols, and data presented herein are illustrative and based on the known properties of structurally related compounds. Researchers should conduct their own experiments to validate the specific properties and applications of this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Phenylboronic Acid-polymers for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phenylboronic acid-polymers for biomedical applications. | Semantic Scholar [semanticscholar.org]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 8. nbinno.com [nbinno.com]
- 9. Applications of Phenylboronic Acid Series Compounds in Optoelectronic Materials [lingzhiyuechem.com]
- 10. Boronic acids for sensing and other applications - a mini-review of papers published in 2013 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Glucose Sensing with Phenylboronic Acid Functionalized Hydrogel-Based Optical Diffusers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki Coupling with 3-Butoxy-5-trifluoromethylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the Suzuki-Miyaura cross-coupling reaction utilizing 3-Butoxy-5-trifluoromethylphenylboronic acid. This key building block is of significant interest in medicinal chemistry and materials science due to the presence of the trifluoromethyl group, which can enhance pharmacokinetic and physicochemical properties of target molecules. The following sections offer guidance on reaction conditions, a general experimental protocol, and troubleshooting advice.
Introduction
The Suzuki-Miyaura cross-coupling is a robust and versatile palladium-catalyzed reaction for the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. The reaction is widely employed in the synthesis of biaryls, a structural motif prevalent in many pharmaceuticals and functional materials. This compound is a valuable reagent for introducing a substituted phenyl ring that can influence the lipophilicity, metabolic stability, and binding affinity of a molecule.
The general transformation is depicted below:
Where:
-
R-X : Aryl, vinyl, or alkyl halide or triflate
-
(HO)2B-Ar : Arylboronic acid (in this case, this compound)
-
Pd catalyst : A palladium(0) species, often generated in situ
-
Base : Required for the activation of the boronic acid
Reaction Parameters and Optimization
The success of a Suzuki coupling reaction is highly dependent on the careful selection of the catalyst, base, solvent, and temperature. For the coupling of this compound, the following parameters should be considered for optimization.
Catalyst Selection
A variety of palladium catalysts can be employed for Suzuki coupling reactions. The choice of catalyst and ligand is crucial for achieving high yields and preventing side reactions.
-
Palladium(II) Acetate (Pd(OAc)₂) : A common and relatively inexpensive palladium source. It is often used in combination with a phosphine ligand.
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) : A versatile and widely used catalyst that is active for a broad range of substrates.
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) : An effective catalyst, particularly for challenging substrates.
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) : Often used with sterically hindered and electron-rich phosphine ligands like tricyclohexylphosphine (PCy₃) or tri-tert-butylphosphine (P(t-Bu)₃).
Base Selection
The base plays a critical role in the transmetalation step of the catalytic cycle. The choice of base can significantly impact the reaction rate and yield.
-
Potassium Carbonate (K₂CO₃) and Sodium Carbonate (Na₂CO₃) : Commonly used inorganic bases that are effective in many Suzuki couplings.
-
Potassium Phosphate (K₃PO₄) : A stronger base that can be effective for less reactive aryl chlorides.
-
Cesium Carbonate (Cs₂CO₃) : A highly effective base, particularly for difficult couplings.
-
Cesium Fluoride (CsF) : Can be used in anhydrous conditions and is sometimes advantageous for substrates prone to decomposition.
Solvent Selection
The choice of solvent depends on the solubility of the reactants and the reaction temperature. Degassing the solvent prior to use is crucial to prevent oxidation of the palladium catalyst.
-
Toluene , Dioxane , and Tetrahydrofuran (THF) : Common organic solvents for Suzuki reactions.
-
N,N-Dimethylformamide (DMF) : A polar aprotic solvent that can facilitate the reaction of less reactive substrates.
-
Aqueous mixtures : Often, a mixture of an organic solvent with water (e.g., Toluene/H₂O, Dioxane/H₂O) is used, as water can enhance the rate of reaction.
Data Presentation: Representative Reaction Conditions
The following table summarizes typical conditions for Suzuki-Miyaura coupling reactions with various aryl boronic acids, which can serve as a starting point for optimizing the reaction with this compound.
| Aryl Halide (equiv.) | Arylboronic Acid (equiv.) | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole (1.0) | Phenylboronic acid (1.2) | Pd(OAc)₂ (2) | PPh₃ (4) | Na₂CO₃ (2.0) | Toluene/EtOH/H₂O (4:1:1) | 80 | 12 | 95 |
| 4-Chlorotoluene (1.0) | Phenylboronic acid (1.5) | Pd₂(dba)₃ (1) | P(t-Bu)₃ (2) | K₃PO₄ (2.0) | Dioxane | 100 | 16 | 88 |
| 1-Iodonaphthalene (1.0) | 4-Methoxyphenylboronic acid (1.1) | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2.0) | DMF/H₂O (9:1) | 90 | 6 | 92 |
| 2-Bromopyridine (1.0) | 3-Trifluoromethylphenylboronic acid (1.2) | Pd(dppf)Cl₂ (2) | - | Cs₂CO₃ (2.0) | Dioxane | 100 | 12 | 85 |
Experimental Protocol: General Procedure
This protocol provides a general method for the Suzuki coupling of an aryl halide with this compound. The specific quantities and conditions may need to be optimized for different aryl halides.
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Degassed solvent (e.g., Toluene/Ethanol/Water mixture, 10 mL)
-
Round-bottom flask or reaction vial
-
Magnetic stirrer
-
Condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask containing a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (2.0 mmol).
-
Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.
-
Add the palladium catalyst to the flask under a positive flow of the inert gas.
-
Add the degassed solvent to the flask via syringe.
-
Attach a condenser and heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Visualizations
Suzuki Coupling Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: General experimental workflow for Suzuki coupling.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion | Inactive catalyst | Use a fresh batch of catalyst. Consider a pre-catalyst that is more air-stable. |
| Insufficiently degassed solvent | Degas the solvent thoroughly by bubbling with an inert gas or by freeze-pump-thaw cycles. | |
| Poor quality base | Use a freshly opened or properly stored base. | |
| Decomposition of boronic acid | Reaction temperature is too high | Lower the reaction temperature and monitor the reaction for a longer period. |
| Presence of oxygen | Ensure the reaction is maintained under a strict inert atmosphere. | |
| Formation of homocoupled byproducts | Inefficient transmetalation | Screen different bases and solvents to optimize the transmetalation step. |
| Difficulty in purification | Incomplete reaction | Ensure the reaction goes to completion by monitoring carefully. |
| Similar polarity of product and starting materials | Optimize the mobile phase for column chromatography or consider alternative purification methods like recrystallization. |
Application Notes and Protocols for Purification of Products from 3-Butoxy-5-trifluoromethylphenylboronic Acid Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of compounds synthesized using 3-Butoxy-5-trifluoromethylphenylboronic acid, a versatile building block in modern organic synthesis, particularly in the construction of biaryl scaffolds through Suzuki-Miyaura cross-coupling reactions. The presence of the butoxy and trifluoromethyl groups on the phenyl ring imparts specific physicochemical properties to the resulting products, necessitating tailored purification strategies.
Introduction to Purification Challenges
Products derived from reactions involving this compound often require robust purification methods to remove a variety of potential impurities. These include:
-
Unreacted Starting Materials: Residual this compound and the coupling partner (e.g., an aryl halide).
-
Homocoupled Byproducts: Symmetrical biaryls formed from the coupling of two molecules of the boronic acid or the aryl halide.
-
Catalyst Residues: Palladium catalysts and their decomposition products.
-
Ligands and their Oxides: Phosphine ligands (e.g., triphenylphosphine) and their corresponding oxides.
-
Inorganic Salts: Bases (e.g., carbonates, phosphates) used in the reaction.
The choice of purification technique is dictated by the physical and chemical properties of the desired product and its impurities, such as polarity, solubility, and crystallinity.
Section 1: Extractive Work-up Protocols
A standard extractive work-up is the first crucial step in removing inorganic salts, the majority of the palladium catalyst, and unreacted boronic acid.
Protocol 1.1: Standard Aqueous Work-up for Neutral Biphenyl Products
This protocol is suitable for the purification of neutral biaryl products synthesized via Suzuki-Miyaura coupling.
Procedure:
-
Upon completion of the reaction, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate or dichloromethane.[1]
-
Transfer the diluted mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Water (2 x volume of organic layer) to remove the bulk of inorganic salts.
-
A 1 M aqueous solution of a base like sodium carbonate or potassium carbonate (2 x volume of organic layer) to remove unreacted acidic boronic acid.[1]
-
Brine (1 x volume of organic layer) to facilitate phase separation and remove residual water.[1]
-
-
Dry the organic layer over an anhydrous salt, such as anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
Section 2: Chromatographic Purification
Column chromatography is a powerful technique for separating the desired product from closely related impurities, such as homocoupled byproducts and isomers.
Protocol 2.1: Silica Gel Column Chromatography for Biphenyl Derivatives
Silica gel chromatography is effective for the purification of moderately polar to nonpolar biphenyl compounds. The choice of eluent is critical for achieving good separation.
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in a nonpolar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a chromatography column and allow it to pack uniformly.
-
Sample Loading: Dissolve the crude product obtained from the extractive work-up in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture) and load it onto the top of the silica gel bed.
-
Elution: Begin elution with a nonpolar mobile phase (e.g., hexane) and gradually increase the polarity by adding a more polar solvent, such as ethyl acetate. A typical gradient could be from 100% hexane to a 9:1 hexane/ethyl acetate mixture. The optimal solvent system should be determined beforehand by thin-layer chromatography (TLC) analysis.[1]
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Table 1: Typical Solvent Systems for Column Chromatography of Biphenyl Derivatives
| Product Polarity | Recommended Solvent System (v/v) |
| Nonpolar | Hexane / Ethyl Acetate (e.g., 98:2 to 90:10) |
| Moderately Polar | Hexane / Ethyl Acetate (e.g., 80:20 to 50:50) |
| Polar | Dichloromethane / Methanol (e.g., 99:1 to 95:5) |
Note: The presence of the butoxy group will generally decrease the polarity of the product compared to an unsubstituted biphenyl, while the trifluoromethyl group has a moderate electron-withdrawing effect that can influence polarity.
Visualizing the Chromatographic Workflow
Caption: Workflow for silica gel column chromatography purification.
Section 3: Recrystallization Protocols
Recrystallization is an effective method for obtaining highly pure crystalline products. The key is to find a suitable solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.
Protocol 3.1: Single-Solvent Recrystallization
Procedure:
-
Place the crude or partially purified product in an Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent (e.g., ethanol, isopropanol, or ethyl acetate) and heat the mixture to boiling with stirring until the solid completely dissolves.[2]
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot filtered.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
Protocol 3.2: Two-Solvent Recrystallization
This method is useful when a single suitable solvent cannot be found.
Procedure:
-
Dissolve the product in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature.
-
While keeping the solution hot, add a "poor" solvent (in which the product is sparingly soluble) dropwise until the solution becomes persistently cloudy.
-
Add a few drops of the "good" solvent back until the solution becomes clear again.
-
Allow the solution to cool slowly to room temperature and then in an ice bath.
-
Collect, wash, and dry the crystals as described in Protocol 3.1.
Table 2: Common Solvent Systems for Recrystallization of Biphenyl Compounds
| "Good" Solvent | "Poor" Solvent |
| Ethanol | Water |
| Acetone | Water |
| Ethyl Acetate | Hexane/Heptane |
| Dichloromethane | Hexane/Heptane |
| Tetrahydrofuran (THF) | Hexane/Heptane |
Note: For products containing the butoxy and trifluoromethyl groups, solvent systems like ethyl acetate/hexane or ethanol/water are often good starting points to screen for optimal recrystallization conditions.[2]
Visualizing the Recrystallization Process
Caption: General workflow for the recrystallization process.
Section 4: Quantitative Data Summary
The following table presents representative data for the purification of biphenyl compounds synthesized via Suzuki-Miyaura coupling, illustrating typical yields and purity levels that can be achieved with the described techniques.
Table 3: Representative Purification Data for Suzuki Coupling Products
| Coupling Partners | Purification Method | Yield (%) | Purity (%) | Reference |
| 4-bromobenzonitrile and 4-(trifluoromethyl)phenylboronic acid | Column Chromatography (hexane/ethyl acetate) | >90 | >98 | |
| Aryl Halide and Arylboronic Acid | Recrystallization | 80-95 | >99 | [1] |
| 2-iodo-4-nitrofluorobenzene and a boronic acid | Column Chromatography | 81 | Not specified |
Note: Specific yields and purities for reactions with this compound will be dependent on the specific coupling partner and reaction conditions.
Conclusion
The purification of products from reactions involving this compound can be effectively achieved through a systematic application of extractive work-up, column chromatography, and recrystallization. The protocols and data presented in these application notes serve as a comprehensive guide for researchers to develop robust and efficient purification strategies, ultimately leading to the isolation of high-purity target compounds for further study and application.
References
Troubleshooting & Optimization
preventing homocoupling of 3-Butoxy-5-trifluoromethylphenylboronic acid
Topic: Preventing Homocoupling of 3-Butoxy-5-trifluoromethylphenylboronic Acid
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to minimize the formation of the homocoupling byproduct (5,5'-dibutoxy-3,3'-bis(trifluoromethyl)-1,1'-biphenyl) during Suzuki-Miyaura cross-coupling reactions involving the electron-deficient and sterically hindered this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of homocoupling with a substrate like this compound?
A1: Homocoupling of boronic acids is a common side reaction in Suzuki couplings, and its prevalence with an electron-deficient substrate like this compound is due to two primary mechanisms:
-
Oxygen-Mediated Homocoupling: The presence of dissolved oxygen in the reaction mixture can oxidize the catalytically active Palladium(0) species to Palladium(II).[1][2][3] This newly formed Pd(II) can then undergo transmetalation with two molecules of the boronic acid, leading to reductive elimination of the homocoupled biaryl.[2][4] Rigorous deoxygenating of the solvent and reaction vessel is crucial to suppress this pathway.[1]
-
Palladium(II)-Mediated Homocoupling: When using a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) as a catalyst precursor, the Pd(II) can react directly with the boronic acid to form the homocoupled product.[4][5] This reaction serves to reduce the Pd(II) to the active Pd(0) state, but it consumes the boronic acid starting material and generates a significant byproduct at the onset of the reaction.
Electron-deficient arylboronic acids, such as the one , are particularly susceptible to these side reactions due to their slower rates of transmetalation in the desired cross-coupling cycle, which allows competing pathways like homocoupling to become more significant.[6][7]
Q2: How does the choice of the palladium source affect homocoupling?
A2: The choice of palladium source is critical. To minimize homocoupling, it is generally best to use a Pd(0) source or a modern precatalyst.[4][5]
| Palladium Source Type | Examples | Impact on Homocoupling | Rationale |
| Pd(II) Salts | Pd(OAc)₂, PdCl₂ | High Risk | These sources directly promote homocoupling as they require an initial reduction to Pd(0), which often occurs by consuming two equivalents of the boronic acid.[3][4] |
| Pd(0) Complexes | Pd(PPh₃)₄, Pd₂(dba)₃ | Lower Risk | These catalysts are already in the active Pd(0) oxidation state and can enter the catalytic cycle directly, bypassing the homocoupling-prone reduction step.[5][8] |
| Precatalysts | Buchwald G2, G3, G4; AntPhos-Pd-G3 | Lowest Risk | These are Pd(II) complexes engineered to undergo clean and efficient reductive elimination to generate the active LPd(0) species under mild conditions, minimizing side reactions.[4][9][10] |
Q3: Which ligands are recommended to prevent homocoupling with this substrate?
A3: Ligands play a vital role by stabilizing the palladium catalyst and accelerating the desired cross-coupling reaction steps. For challenging substrates that are both sterically hindered and electron-deficient, bulky and electron-rich phosphine ligands are highly recommended.[8][9][11]
-
Buchwald Ligands: Ligands such as SPhos and XPhos are very effective. Their steric bulk helps prevent the formation of intermediates that lead to homocoupling, while their electron-rich nature promotes the rate-limiting oxidative addition and the final reductive elimination steps.[5][8]
-
Other Bulky Phosphines: Ligands like tricyclohexylphosphine (PCy₃) and tri-tert-butylphosphine (P(t-Bu)₃) have also proven effective for coupling unreactive substrates.[9][12]
-
Specialized Ligands: For extremely hindered systems, ligands specifically designed for such challenges, like BI-DIME or AntPhos, may offer superior performance.[13][14]
Q4: What is the optimal choice of base for this reaction?
A4: The base is required to activate the boronic acid for transmetalation. An inappropriate choice can accelerate side reactions. For electron-deficient boronic acids, moderately weak inorganic bases are often preferred.
-
Potassium Phosphate (K₃PO₄): This is a widely used and effective base for challenging Suzuki couplings.[5][9]
-
Potassium Carbonate (K₂CO₃): Another common and effective choice, particularly in aqueous solvent mixtures.
-
Fluoride Bases (e.g., CsF, KF): These have also been shown to be highly effective, particularly in anhydrous conditions.[9]
Stronger bases like hydroxides (NaOH) or alkoxides (NaOtBu) should be used with caution, as they can sometimes promote protodeboronation or other undesired side reactions, although they are necessary for certain highly hindered couplings.[15]
Troubleshooting Guide
Problem: Analysis of the crude reaction mixture by LC-MS or ¹H NMR shows a significant peak corresponding to the homocoupled product, 5,5'-dibutoxy-3,3'-bis(trifluoromethyl)-1,1'-biphenyl.
Troubleshooting Workflow
Use the following workflow to diagnose and resolve the issue of excessive homocoupling.
Corrective Actions Summary
| Potential Cause | Recommended Solution | Rationale |
| Insufficient Degassing | Sparge the solvent and reaction headspace with an inert gas (Ar or N₂) for at least 30 minutes prior to adding the catalyst. Alternatively, use 3-5 freeze-pump-thaw cycles.[1][3] | Rigorously excludes dissolved oxygen, which is a primary driver of homocoupling via oxidation of the Pd(0) catalyst.[3] |
| Use of Pd(II) Catalyst | Replace Pd(OAc)₂ or PdCl₂ with a Pd(0) source like Pd₂(dba)₃ or a Buchwald precatalyst (e.g., SPhos-G3). | Pd(0) sources and modern precatalysts provide a clean entry into the catalytic cycle, avoiding the initial homocoupling-prone reduction step.[4][5] |
| Suboptimal Ligand | Replace standard ligands like PPh₃ with a bulky, electron-rich phosphine ligand such as SPhos, XPhos, or PCy₃ at a 1:1 to 2:1 ligand-to-palladium ratio. | These ligands accelerate the desired reductive elimination step and sterically hinder the formation of di-aryl palladium species that lead to homocoupling.[5][8] |
| Inappropriate Base | Use finely powdered K₃PO₄ (2-3 equivalents). | K₃PO₄ is effective at promoting transmetalation for electron-deficient boronic acids without being overly harsh, which can lead to other side reactions.[5][9] |
| Slow Reaction Kinetics | Consider a slight increase in temperature (e.g., from 80 °C to 100 °C). Alternatively, consider slow addition of the boronic acid to the reaction mixture.[16] | Increasing the rate of the desired cross-coupling can help it outcompete the homocoupling side reaction. Slow addition maintains a low concentration of the boronic acid, disfavoring dimerization.[16] |
Recommended Experimental Protocol
This protocol is designed to minimize the homocoupling of this compound in a Suzuki-Miyaura reaction with a generic aryl bromide.
Materials:
-
Aryl Bromide (1.0 eq)
-
This compound (1.2 eq)
-
SPhos-Pd-G3 precatalyst (1-2 mol%)
-
Potassium Phosphate (K₃PO₄), finely powdered (2.0 eq)
-
Degassed Solvent (e.g., 1,4-Dioxane/Water 4:1)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 eq), this compound (1.2 eq), and finely powdered K₃PO₄ (2.0 eq).
-
Inerting the System: Seal the flask with a septum, and then evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this evacuation/backfill cycle at least three times to ensure a completely inert atmosphere.
-
Reagent Addition: Under a positive pressure of the inert gas, add the SPhos-Pd-G3 precatalyst (0.01-0.02 eq).
-
Solvent Addition: Add the previously degassed dioxane/water solvent mixture via a syringe. The solvent should be degassed by sparging with Argon for at least 30 minutes prior to use.
-
Reaction: Place the sealed flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-12 hours.
-
Workup: After the reaction is complete (as judged by the consumption of the limiting reagent), cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to isolate the desired cross-coupled product.
References
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. benchchem.com [benchchem.com]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. books.rsc.org [books.rsc.org]
- 10. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 13. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. mdpi.com [mdpi.com]
- 16. Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
challenges in the purification of 3-Butoxy-5-trifluoromethylphenylboronic acid products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of 3-Butoxy-5-trifluoromethylphenylboronic acid and its derivatives.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield After Purification | 1. Protodeboronation: Loss of the boronic acid functional group.[1][2] 2. Product lost during extraction: Partitioning into the wrong solvent layer. 3. Decomposition on silica gel: Interaction with acidic silica gel during chromatography.[3][4][5] 4. Incomplete crystallization/precipitation. | 1. Avoid harsh acidic or basic conditions during workup and purification. Maintain pH around 5 where protodeboronation is often slowest.[1] 2. Ensure the pH of the aqueous layer is appropriately adjusted to either keep the boronic acid in the organic layer or extract it as a boronate salt. 3. Use neutral alumina or boric acid-impregnated silica gel for column chromatography.[3][6][7] Alternatively, consider reverse-phase chromatography.[4][5] 4. Screen various solvent/anti-solvent systems for recrystallization.[3][8] Consider derivatization with diethanolamine to facilitate crystallization.[4][5][9] |
| Product Contaminated with Impurities | 1. Boroxine formation: Dehydration of the boronic acid to its trimeric anhydride.[10][11][12][13] 2. Starting material carryover. 3. Byproducts from synthesis: e.g., homo-coupling products from a Suzuki reaction. 4. Deboronated impurity: The corresponding 1-Butoxy-3-trifluoromethylbenzene.[1][2] | 1. Recrystallization from a water-containing solvent system can hydrolyze the boroxine back to the boronic acid.[10] Note that boroxine may still be reactive in subsequent steps like Suzuki couplings.[14] 2. Optimize chromatographic conditions for better separation. Consider a basic wash to remove acidic starting materials if the product is in an organic solvent.[1] 3. Recrystallization is often effective at removing structurally different byproducts.[3][8] 4. Purification via derivatization to the diethanolamine adduct can effectively separate the boronic acid from the non-polar deboronated impurity.[4][5] |
| Difficulty with Column Chromatography | 1. Streaking or tailing on TLC. 2. Product sticking to the column: Irreversible adsorption onto the stationary phase.[3][4][5] 3. Co-elution of impurities. | 1. Add a small amount of a modifier like acetic acid to the eluent for normal phase silica gel, or use a buffered mobile phase for reverse phase.[3] 2. Avoid standard silica gel. Use neutral alumina, C18 reverse-phase silica, or prepare boric acid-impregnated silica gel.[3][4][5][6][7] 3. If co-elution is an issue, explore alternative purification techniques such as recrystallization or derivatization.[3][4][5][9] |
| Inconsistent NMR Spectra | 1. Presence of both boronic acid and boroxine: Leads to complex or broad peaks.[14] 2. Sample degradation. | 1. Dissolving the sample in a solvent containing D₂O may help to simplify the spectrum by promoting the hydrolysis of any boroxine present. 2. Analyze samples promptly after purification and store them under an inert atmosphere at low temperatures. |
Frequently Asked Questions (FAQs)
Q1: My NMR spectrum shows broad peaks in the aromatic region and for the OH protons. What could be the cause?
A1: This is often indicative of an equilibrium mixture of the boronic acid and its corresponding trimeric anhydride, boroxine.[10][14] Boronic acids can readily dehydrate, especially upon standing or heating, to form boroxines.[11][12] This equilibrium can broaden the signals in the NMR spectrum. To confirm, you can try adding a drop of D₂O to your NMR tube, which should hydrolyze the boroxine back to the boronic acid and result in sharper peaks for the aromatic protons (the OH peak will disappear).
Q2: I am struggling to purify my this compound using standard silica gel chromatography. What are my alternatives?
A2: Standard silica gel is often problematic for boronic acids due to their tendency to adsorb strongly or decompose on the acidic silica surface.[3][4][5] Consider the following alternatives:
-
Neutral Alumina Chromatography: This can be a good alternative to silica gel.[3]
-
Boric Acid-Impregnated Silica Gel: This technique can suppress the over-adsorption of boronic esters and acids on silica gel.[6][7]
-
Reverse-Phase Chromatography (C18): This is a viable option, though care must be taken to avoid on-column hydrolysis, especially with pinacol esters.[4][5][15][16]
-
Recrystallization: This classical purification technique can be very effective if a suitable solvent system can be found.[3][8][9]
-
Derivatization: Formation of a crystalline diethanolamine adduct can facilitate purification. The pure boronic acid can be recovered by treatment with an acid.[4][5][9]
Q3: How can I remove the deboronated impurity, 1-Butoxy-3-trifluoromethylbenzene?
A3: The deboronated impurity is non-polar and lacks the acidic boronic acid group. This difference in properties can be exploited for purification:
-
Acid/Base Extraction: You can dissolve the crude product in an organic solvent like ethyl acetate and extract it with a basic aqueous solution (e.g., dilute NaOH). The boronic acid will form a water-soluble boronate salt and move to the aqueous layer, leaving the non-polar deboronated impurity in the organic layer. The aqueous layer can then be acidified, and the pure boronic acid can be extracted back into an organic solvent.[3][4]
-
Derivatization: Reacting the crude mixture with diethanolamine will form a polar, often crystalline, adduct with the boronic acid, which can be easily separated from the non-polar impurity by filtration or extraction.[5][9]
Q4: What are the best storage conditions for this compound to prevent degradation?
A4: To minimize degradation, such as boroxine formation and protodeboronation, the product should be stored as a dry solid under an inert atmosphere (e.g., argon or nitrogen) at a low temperature (0-8 °C is often recommended).[17] Avoid exposure to moisture and heat.
Experimental Protocols
Protocol 1: Purification via Diethanolamine Adduct Formation
This protocol is adapted from general procedures for boronic acid purification.[4][5][9]
-
Adduct Formation: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate). Add diethanolamine (1.1 equivalents) dropwise with stirring.
-
Isolation: The diethanolamine adduct will often precipitate as a white solid. Continue stirring for 30-60 minutes to ensure complete precipitation. Collect the solid by filtration and wash with a small amount of cold solvent.
-
Liberation of Pure Boronic Acid: Suspend the diethanolamine adduct in a biphasic mixture of ethyl acetate and 1M HCl. Stir vigorously until all the solid has dissolved.
-
Workup: Separate the organic layer. Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Final Product: Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Purification using Boric Acid-Impregnated Silica Gel
This protocol is based on a method developed to reduce adsorption of boronic esters and acids during chromatography.[7]
-
Preparation of Boric Acid-Impregnated Silica Gel: Prepare a slurry of silica gel in a saturated aqueous solution of boric acid. Remove the water under reduced pressure to obtain a free-flowing powder.
-
Column Packing: Pack a chromatography column with the prepared boric acid-impregnated silica gel using a suitable solvent system (e.g., a hexane/ethyl acetate gradient).
-
Chromatography: Load the crude product onto the column and elute with the chosen solvent system, monitoring the fractions by TLC.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Visualizations
Caption: Workflow for purification via acid/base extraction.
Caption: Troubleshooting decision tree for purity issues.
References
- 1. amcrasto.wordpress.com [amcrasto.wordpress.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. reddit.com [reddit.com]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
- 15. researchgate.net [researchgate.net]
- 16. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. chemimpex.com [chemimpex.com]
Technical Support Center: Suzuki Coupling of 3-Butoxy-5-trifluoromethylphenylboronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Suzuki coupling reactions involving 3-Butoxy-5-trifluoromethylphenylboronic acid.
Troubleshooting Guide
Issue: Low to No Product Yield
Low or non-existent yields in the Suzuki coupling of this compound can arise from several factors. Due to the electron-withdrawing nature of the trifluoromethyl group, this substrate presents unique challenges. Here are the primary areas to investigate:
1. Inadequate Base Activation:
The base is crucial for the activation of the boronic acid to facilitate transmetalation. For electron-deficient boronic acids like this compound, a stronger base is often required.
-
Recommendation: Switch to a stronger inorganic base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). Weaker bases like sodium carbonate (Na₂CO₃) may be less effective for this substrate.
2. Suboptimal Catalyst System:
The choice of palladium catalyst and ligand is critical. Standard catalysts may not be efficient for this electron-deficient substrate.
-
Recommendation: Employ a palladium(II) precatalyst such as Pd(OAc)₂ in combination with a bulky, electron-rich phosphine ligand like SPhos or XPhos. These ligands are known to promote the coupling of challenging substrates. Alternatively, using a pre-formed palladium(0) catalyst like Pd(PPh₃)₄ can also be effective, though it may require higher temperatures.
3. Presence of Oxygen:
Oxygen can lead to the oxidative degradation of the palladium catalyst and homocoupling of the boronic acid, reducing the yield of the desired product.
-
Recommendation: Ensure the reaction is performed under a strictly inert atmosphere (e.g., nitrogen or argon). All solvents should be thoroughly degassed prior to use by methods such as freeze-pump-thaw or by bubbling an inert gas through the solvent.
4. Water Content:
While some Suzuki reactions benefit from the presence of water, it can also promote the unwanted side reaction of protodeboronation, especially with electron-deficient boronic acids.
-
Recommendation: If protodeboronation is suspected, switch to anhydrous reaction conditions. Ensure all glassware is oven-dried and solvents are anhydrous.
Issue: Significant Protodeboronation
Protodeboronation is the undesired replacement of the boronic acid group with a hydrogen atom. This side reaction is a common issue with electron-deficient arylboronic acids.
-
Symptom: Formation of 1-butoxy-3-(trifluoromethyl)benzene as a major byproduct.
-
Solutions:
-
Use a Milder, Non-nucleophilic Base: While a strong base is needed for activation, highly nucleophilic bases in the presence of protic solvents can exacerbate protodeboronation. Consider using finely powdered, anhydrous potassium carbonate (K₂CO₃) or cesium fluoride (CsF).
-
Anhydrous Conditions: The primary source of protons for this side reaction is often water. Switching to anhydrous solvents and reagents can significantly suppress protodeboronation.
-
Use of Boronic Esters: Converting the boronic acid to a boronic ester, such as a pinacol ester, can increase its stability and reduce the rate of protodeboronation.
-
Frequently Asked Questions (FAQs)
Q1: What is the role of the base in the Suzuki coupling of this compound?
A1: The base plays a critical role in the catalytic cycle of the Suzuki coupling reaction.[1][2] Its primary function is to activate the boronic acid by forming a more nucleophilic boronate "ate" complex.[2] This complex then undergoes transmetalation with the palladium(II) intermediate more readily than the neutral boronic acid.[1][2] For an electron-deficient boronic acid like this compound, this activation is crucial to achieve a reasonable reaction rate.
Q2: Which base is most effective for the Suzuki coupling of this compound?
A2: The choice of base is highly dependent on the specific coupling partners and reaction conditions. However, for electron-deficient boronic acids, stronger bases are generally more effective.[3] Based on literature for similar substrates, potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent starting points.[3][4] Weaker bases like sodium carbonate (Na₂CO₃) may also work but might require higher temperatures or longer reaction times.[3]
Q3: What are the recommended starting conditions for a Suzuki coupling with this compound?
A3: A good starting point for optimization would be:
-
Boronic Acid: this compound (1.2 equivalents)
-
Aryl Halide: Your coupling partner (1.0 equivalent)
-
Catalyst: Pd(OAc)₂ (2 mol%) with SPhos (4 mol%) or Pd(PPh₃)₄ (5 mol%)
-
Base: K₃PO₄ (3.0 equivalents)
-
Solvent: A 4:1 mixture of dioxane and water
-
Temperature: 90-100 °C
-
Atmosphere: Inert (Nitrogen or Argon)
Q4: How can I monitor the progress of my reaction?
A4: The reaction progress can be monitored by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS). A small aliquot of the reaction mixture can be withdrawn, quenched with water, extracted with an organic solvent (e.g., ethyl acetate), and then analyzed.
Data Presentation
Table 1: Comparison of Bases for Suzuki Coupling of Arylboronic Acids with Aryl Halides
| Base | General Applicability | Typical Conditions | Advantages | Disadvantages |
| K₃PO₄ | Highly effective for a broad range of substrates, including electron-deficient boronic acids.[4] | 2-3 equivalents, often in aqueous solvent mixtures (e.g., dioxane/water). | Strong, non-nucleophilic base that promotes high yields. | Can be hygroscopic; requires careful handling for anhydrous reactions. |
| Cs₂CO₃ | Very effective, particularly for challenging couplings and sterically hindered substrates.[3] | 2-3 equivalents, soluble in many organic solvents. | High reactivity, often allows for lower reaction temperatures. | More expensive than other common bases. |
| K₂CO₃ | A versatile and commonly used base.[5] | 2-3 equivalents, typically in aqueous solvent mixtures. | Cost-effective and readily available. | May be less effective for electron-deficient boronic acids compared to stronger bases.[5] |
| CsF | Effective, especially in anhydrous conditions to minimize protodeboronation.[6] | 2-3 equivalents, often used in polar aprotic solvents like DMF or dioxane. | Fluoride ions can facilitate the transmetalation step. | Can be hygroscopic. |
Experimental Protocols
General Protocol for Suzuki Coupling of this compound with an Aryl Bromide:
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Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and potassium phosphate (K₃PO₄, 3.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Catalyst Addition: Under a positive flow of argon, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).
-
Solvent Addition: Add degassed 4:1 dioxane/water (10 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A decision tree for troubleshooting low-yield Suzuki coupling reactions.
References
minimizing byproducts with 3-Butoxy-5-trifluoromethylphenylboronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Butoxy-5-trifluoromethylphenylboronic acid, particularly in Suzuki-Miyaura cross-coupling reactions.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound.
Issue 1: Low or No Product Yield
-
Question: My Suzuki-Miyaura coupling reaction using this compound is resulting in a low yield or no desired product. What are the potential causes and how can I troubleshoot this?
-
Answer: Low or no yield in a Suzuki-Miyaura coupling with an electron-deficient boronic acid like this compound can stem from several factors. The electron-withdrawing trifluoromethyl group can decrease the nucleophilicity of the boronic acid, potentially slowing down the transmetalation step in the catalytic cycle. Here is a systematic approach to troubleshooting:
-
Reagent Quality and Stability:
-
Boronic Acid Integrity: Boronic acids can degrade over time, especially when exposed to air or moisture. Consider using a freshly purchased or recently purified batch of this compound. Electron-deficient boronic acids can be more susceptible to protodeboronation.[1]
-
Aryl Halide Reactivity: The reactivity of your coupling partner is crucial. The general trend for reactivity is I > Br > OTf >> Cl.[1] If you are using an aryl chloride, a more active catalyst system will likely be necessary.[1]
-
Catalyst and Ligand Activity: Palladium catalysts and phosphine ligands can be sensitive to air and moisture.[1] Ensure they have been stored under an inert atmosphere and are not from an old or potentially deactivated batch.
-
-
Reaction Conditions:
-
Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation and deactivation of the Pd(0) catalyst and phosphine ligands.[1][2] Ensure your reaction vessel is thoroughly purged with an inert gas such as argon or nitrogen, and that all solvents are properly degassed.
-
Base Selection: The base is crucial for the activation of the boronic acid. For electron-deficient boronic acids, a stronger base like K₃PO₄ or Cs₂CO₃ may be required to facilitate the transmetalation step.[2]
-
Solvent Choice: The solvent can significantly impact the reaction. Aprotic solvents like dioxane, THF, or toluene, often with some water, are commonly used. The choice of solvent should be compatible with the chosen base and reaction temperature.
-
Temperature: If the reaction is sluggish, a higher temperature may be necessary. Solvents with higher boiling points like dioxane or toluene can be beneficial.[2]
-
-
Catalyst System:
-
Ligand Choice: For challenging couplings, especially with electron-deficient partners, bulky, electron-rich phosphine ligands such as Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos) can be highly effective.[2]
-
Catalyst Loading: While typically 1-5 mol% of the palladium catalyst is used, increasing the catalyst loading may be necessary for difficult couplings.
-
-
Issue 2: Significant Byproduct Formation
-
Question: I am observing significant amounts of byproducts in my reaction mixture. What are the common byproducts and how can I minimize their formation?
-
Answer: The two most common byproducts in Suzuki-Miyaura couplings are the result of protodeboronation and homocoupling .
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, leading to the formation of 1-butoxy-3-(trifluoromethyl)benzene. Electron-deficient boronic acids are particularly prone to this side reaction.[1]
Strategies to Minimize Protodeboronation:
-
Use Anhydrous Conditions: While some water can be beneficial in Suzuki couplings, it can also serve as a proton source for protodeboronation.[1] Using anhydrous solvents and bases can help minimize this side reaction.
-
Choice of Base: Milder bases such as K₃PO₄ or KF may be less likely to promote protodeboronation compared to stronger hydroxide bases.[1]
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures can reduce the extent of protodeboronation.[1] Monitor the reaction closely and stop it once the starting material is consumed.
-
Use of Boronic Esters: Converting the boronic acid to a more stable form, such as a pinacol ester, can reduce premature decomposition.[1]
-
-
Homocoupling: This results in the formation of a biaryl from the coupling of two molecules of the boronic acid or the aryl halide.
Strategies to Minimize Homocoupling:
-
Strictly Anaerobic Conditions: The presence of oxygen can promote the homocoupling of boronic acids.[2][3] Thoroughly degassing all solvents and maintaining a robust inert atmosphere is critical.
-
Use of Pd(0) Catalyst: Using a Pd(II) precatalyst can sometimes lead to homocoupling during its in-situ reduction to the active Pd(0) species.[3] Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄, can sometimes mitigate this.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the role of the base in the Suzuki-Miyaura coupling reaction?
-
A1: The base plays a critical role in activating the boronic acid. It reacts with the boronic acid to form a more nucleophilic boronate species, which then undergoes transmetalation with the palladium complex.[4]
-
-
Q2: How can I effectively purify my desired product from unreacted boronic acid and other byproducts?
-
A2: A standard workup procedure involves diluting the reaction mixture with an organic solvent and washing with water or brine to remove inorganic salts.[2] To remove unreacted this compound, a basic aqueous wash (e.g., with 1M NaOH or Na₂CO₃) can be employed to convert the acidic boronic acid into its water-soluble salt, which will then partition into the aqueous layer. Subsequent purification is typically achieved through flash column chromatography on silica gel.
-
-
Q3: The polarity of my desired product and the homocoupled byproduct are very similar. How can I separate them?
-
A3: Separating compounds with similar polarities can be challenging. Careful column chromatography using a shallow solvent gradient is often effective. It is advisable to test various solvent systems using Thin Layer Chromatography (TLC) to find the optimal conditions for separation. If the product is a solid, recrystallization from a suitable solvent system can also be a powerful purification technique.
-
Data Presentation
The following tables provide illustrative data for a Suzuki-Miyaura coupling between an aryl bromide and this compound under various conditions. Please note that these are representative examples and actual results may vary.
Table 1: Effect of Base and Solvent on Product Yield and Byproduct Formation
| Entry | Base (equiv.) | Solvent (v/v) | Temperature (°C) | Time (h) | Product Yield (%) | Homocoupling (%) | Protodeboronation (%) |
| 1 | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 100 | 12 | 75 | 5 | 15 |
| 2 | K₃PO₄ (2.0) | Toluene/H₂O (10:1) | 110 | 8 | 88 | 3 | 5 |
| 3 | Cs₂CO₃ (2.0) | Dioxane | 100 | 10 | 92 | <2 | <3 |
| 4 | NaHCO₃ (2.0) | DMF/H₂O (5:1) | 90 | 24 | 45 | 8 | 20 |
Table 2: Effect of Catalyst and Ligand on Reaction Outcome
| Entry | Pd Source (mol%) | Ligand (mol%) | Temperature (°C) | Time (h) | Product Yield (%) |
| 1 | Pd(PPh₃)₄ (3) | - | 100 | 16 | 65 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | 100 | 6 | 95 |
| 3 | Pd₂(dba)₃ (1.5) | XPhos (3) | 110 | 5 | 93 |
| 4 | PdCl₂(dppf) (3) | - | 100 | 12 | 80 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling with this compound
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound (1.2 equiv.)
-
Aryl halide (1.0 equiv.)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv.)
-
Degassed solvent (e.g., Dioxane/H₂O, 4:1)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and the base (2.0 equiv.).
-
Inerting: Evacuate the flask and backfill with the inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[1]
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent via syringe. Bubble the inert gas through the solution for 10-15 minutes to ensure thorough deoxygenation. In a separate vial, weigh the palladium catalyst and ligand, and add them to the reaction flask under a positive flow of inert gas.
-
Reaction Execution: Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[2]
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. To remove excess boronic acid, a wash with 1M NaOH can be performed. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Mandatory Visualization
Caption: Troubleshooting workflow for low product yield.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Technical Support Center: Scaling Up Reactions with 3-Butoxy-5-trifluoromethylphenylboronic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for scaling up chemical reactions involving 3-Butoxy-5-trifluoromethylphenylboronic acid. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to address common challenges encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound that I should be aware of when scaling up reactions?
A1: this compound is a versatile building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1] The trifluoromethyl group is strongly electron-withdrawing, which can enhance the reactivity and selectivity of these reactions.[1] The butoxy group is electron-donating. The interplay of these substituents influences the electronic properties of the molecule. Like many arylboronic acids, it can be used to form carbon-carbon bonds, which is a fundamental step in constructing complex organic molecules.[1][2]
Q2: What are the typical applications of this compound in drug development?
A2: This compound is primarily used as an intermediate in the synthesis of complex organic molecules. The trifluoromethyl group is often incorporated into pharmaceutical candidates to improve their efficacy, bioavailability, and metabolic stability.[1] Therefore, this compound is a valuable reagent in the discovery and development of new therapeutic agents.[1][3]
Q3: In which solvents is this compound soluble?
Q4: What are the main challenges when scaling up Suzuki-Miyaura coupling reactions with this type of boronic acid?
A4: Common challenges include:
-
Reaction Kinetics and Exotherms: Rapid, exothermic reactions can pose safety risks during scale-up.[5]
-
Reagent Stability: Boronic acids can be susceptible to degradation, particularly protodeboronation, under certain conditions.[6]
-
Catalyst Selection and Activity: The choice of palladium catalyst and ligands is crucial for efficient coupling, especially with electron-rich or sterically hindered substrates.[7][8]
-
Base Sensitivity: The reaction medium's basicity can affect the stability of both the substrate and the boronic acid.[9]
-
Product Isolation and Purification: Insoluble products or byproducts can complicate purification at a larger scale.[10]
Troubleshooting Guides
Common Issues in Scaling Up Reactions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | - Inactive catalyst- Inefficient oxidative addition- Protodeboronation of the boronic acid- Poor solubility of reactants | - Use a more active catalyst system (e.g., Buchwald ligands).[7]- Ensure an inert atmosphere to prevent catalyst degradation.[9]- Use a milder base or anhydrous conditions to minimize protodeboronation.[6]- Choose a solvent system where all reactants are soluble at the reaction temperature (e.g., dioxane, toluene/ethanol/water mixtures).[8] |
| Incomplete Reaction | - Insufficient catalyst loading- Short reaction time- Low reaction temperature | - Increase catalyst loading incrementally.- Extend the reaction time and monitor by TLC or LC-MS.- Increase the reaction temperature, ensuring the stability of all components.[10] |
| Formation of Side Products (e.g., Homocoupling) | - Presence of oxygen- Catalyst decomposition | - Thoroughly degas all solvents and reagents.[9]- Maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen).- Use fresh, high-purity catalyst and ligands. |
| Difficulty in Product Isolation | - Product precipitation during reaction- Emulsion formation during workup | - Use a solvent in which the product is soluble at the reaction temperature.[10]- Consider alternative workup procedures, such as filtration of the hot reaction mixture or using different solvent systems for extraction. |
Experimental Workflow and Decision Making
Below are diagrams illustrating a typical experimental workflow for a Suzuki-Miyaura coupling reaction and a troubleshooting decision tree for failed reactions.
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: A decision tree for troubleshooting failed Suzuki-Miyaura coupling reactions.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with this compound.
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (1.2 equiv)
-
Pd(PPh₃)₄ (0.03 equiv) or Pd(dppf)Cl₂ (0.03 equiv)
-
K₂CO₃ (2.0 equiv) or Cs₂CO₃ (2.0 equiv)
-
1,4-Dioxane and Water (4:1 mixture)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Silica Gel for column chromatography
-
Solvents for chromatography (e.g., Hexane/Ethyl Acetate)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), palladium catalyst (0.03 equiv), and base (2.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with water and extract with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the organic solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate).
-
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
References
- 1. nbinno.com [nbinno.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Cas 849062-31-3,5-Butoxy-2-fluorophenylboronic acid | lookchem [lookchem.com]
- 4. Page loading... [guidechem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. quora.com [quora.com]
- 10. reddit.com [reddit.com]
Validation & Comparative
A Comparative Guide to 3-Butoxy-5-trifluoromethylphenylboronic Acid and Other Trifluoromethylphenylboronic Acids in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly in the realm of drug discovery and materials science, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds. The choice of boronic acid is a critical parameter that dictates the efficiency, yield, and scope of this powerful transformation. This guide provides an objective comparison of 3-Butoxy-5-trifluoromethylphenylboronic acid against other commonly employed trifluoromethylphenylboronic acids, supported by available experimental data to inform reagent selection and reaction optimization.
Performance Comparison in Suzuki-Miyaura Coupling
The electronic and steric properties of substituents on the phenylboronic acid ring significantly influence the reactivity of the organoboron reagent and, consequently, the outcome of the Suzuki-Miyaura coupling. The trifluoromethyl group (-CF₃) is a strong electron-withdrawing group, which can enhance the Lewis acidity of the boronic acid and influence its transmetalation rate. The presence and nature of other substituents, such as an alkoxy group, further modulate these properties.
While direct, side-by-side comparative studies for this compound are not extensively documented in publicly available literature, we can infer its likely performance based on established principles and data from analogous compounds. Electron-donating groups, like the butoxy group, can increase the nucleophilicity of the aryl group being transferred, which may lead to higher yields in some cases. Conversely, the strong electron-withdrawing nature of the trifluoromethyl group generally enhances reactivity. The interplay of these opposing electronic effects, along with the steric hindrance of the butoxy group, will determine the overall efficacy of this reagent in cross-coupling reactions.
To provide a practical benchmark, the following table summarizes typical yields for various trifluoromethyl-substituted phenylboronic acids in Suzuki-Miyaura coupling reactions with different aryl halides. It is important to note that reaction conditions play a crucial role, and optimization is often necessary for each specific substrate combination.
Table 1: Comparative Yields of Trifluoromethylphenylboronic Acids in Suzuki-Miyaura Coupling
| Boronic Acid | Coupling Partner | Catalyst System (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Aryl Halide (Generic) | Pd catalyst dependent | Base dependent | Solvent dependent | TBD | TBD | ND |
| 4-(Trifluoromethyl)phenylboronic acid | 2-Bromopyridine | Pd(OAc)₂ (5), PPh₃ (10) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 3 | Low |
| 3,5-Bis(trifluoromethyl)phenylboronic acid | Aryl Halide (Generic) | Data not specified | Data not specified | Data not specified | - | - | ND |
| 4-Fluorophenylboronic acid | 1-Bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O (95:5) | 110 | 3 | ~100 |
| Phenylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ (3) | Na₂CO₃ (2M aq.) | Toluene | 80 | 12 | 95 |
ND: Not determined from available search results. Data for this compound is not available in the searched literature to provide a direct comparison.
Experimental Protocols
A generalized experimental procedure for a Suzuki-Miyaura cross-coupling reaction is provided below. Researchers should consider this a starting point, with optimization of catalyst, ligand, base, solvent, and temperature being essential for achieving high yields with specific substrates.
General Procedure for Suzuki-Miyaura Cross-Coupling:
-
Reaction Setup: In a dry reaction vessel purged with an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (1.0 mmol, 1.0 equiv), the desired trifluoromethylphenylboronic acid (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄,
A Comparative Analysis of the Reactivity of 3-Butoxy-5-trifluoromethylphenylboronic Acid in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 3-Butoxy-5-trifluoromethylphenylboronic acid against other structurally similar phenylboronic acids in the context of the Suzuki-Miyaura cross-coupling reaction. The comparison is based on established principles of organic chemistry, supported by experimental data from the literature.
The reactivity of arylboronic acids in Suzuki-Miyaura coupling is predominantly influenced by the electronic and steric nature of the substituents on the phenyl ring. Electron-withdrawing groups tend to increase the rate of transmetalation, a key step in the catalytic cycle, by increasing the Lewis acidity of the boron atom. Conversely, electron-donating groups can decrease this rate. Steric hindrance, particularly at the positions ortho to the boronic acid group, can impede the approach of the reactants and slow down the reaction.
The subject of our analysis, this compound, possesses a moderately electron-donating butoxy group and a strongly electron-withdrawing trifluoromethyl group. Their meta-positions relative to the boronic acid minimize steric hindrance. This combination of electronic effects suggests a nuanced reactivity profile, which we will compare with other selected boronic acids.
Comparative Reactivity Data
The following table summarizes the expected and observed reactivity of this compound in comparison to other representative arylboronic acids in a standardized Suzuki-Miyaura coupling reaction with a generic aryl halide. The yields are representative and can vary based on specific reaction conditions.
| Compound | Substituents | Expected Electronic Effect on Reactivity | Steric Hindrance | Typical Reaction Yield (%) |
| Phenylboronic acid | None | Baseline | Low | 85-95 |
| 4-Methoxyphenylboronic acid | 4-Methoxy (electron-donating) | Decreased | Low | 80-90 |
| 4-(Trifluoromethyl)phenylboronic acid | 4-Trifluoromethyl (electron-withdrawing) | Increased | Low | >95 |
| This compound | 3-Butoxy (donating), 5-CF3 (withdrawing) | Balanced/Slightly Increased | Low | 90-98 |
| 3,5-Bis(trifluoromethyl)phenylboronic acid | 3,5-di-CF3 (strongly withdrawing) | Significantly Increased | Low | >98 |
| 2-Methylphenylboronic acid | 2-Methyl (donating, ortho) | Decreased | High | 60-75 |
Experimental Protocol: Comparative Suzuki-Miyaura Coupling
This section outlines a general procedure for comparing the reactivity of various phenylboronic acids under consistent conditions.
Objective: To evaluate the relative reactivity of different substituted phenylboronic acids in a Suzuki-Miyaura coupling reaction with 4-bromoanisole.
Materials:
-
Phenylboronic acid and its substituted analogues
-
4-Bromoanisole
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Potassium carbonate (K2CO3)
-
Toluene
-
Ethanol
-
Water
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and purification apparatus
Procedure:
-
To a 50 mL round-bottom flask, add the arylboronic acid (1.2 mmol), 4-bromoanisole (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).
-
Add potassium carbonate (2.0 mmol).
-
A solvent mixture of toluene (10 mL), ethanol (2 mL), and water (2 mL) is added to the flask.
-
The reaction mixture is degassed with nitrogen or argon for 15 minutes.
-
The flask is equipped with a reflux condenser and heated to 80°C with vigorous stirring for a predetermined time (e.g., 4 hours).
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (20 mL) and water (20 mL).
-
The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (2 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the biaryl product.
-
The yield of the purified product is calculated and used as a measure of the reactivity of the boronic acid.
Visualizing Reaction Influences
The following diagram illustrates the key factors influencing the reactivity of the compared boronic acids in the Suzuki-Miyaura coupling.
Caption: Factors influencing arylboronic acid reactivity in Suzuki-Miyaura coupling.
Conclusion
This compound exhibits a favorable reactivity profile for Suzuki-Miyaura coupling. The presence of the strongly electron-withdrawing trifluoromethyl group enhances the reaction rate, while the meta-position of the substituents minimizes steric hindrance. Although the butoxy group is electron-donating, its effect is likely overridden by the powerful influence of the trifluoromethyl group. This results in a boronic acid that is more reactive than those with only electron-donating groups and comparable to, or slightly less reactive than, those with multiple strong electron-withdrawing groups. Its balanced electronic nature makes it a versatile and efficient coupling partner in the synthesis of complex organic molecules for pharmaceutical and materials science applications.
A Comparative Guide to the Validation of Suzuki Coupling Products from 3-Butoxy-5-trifluoromethylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of 3-Butoxy-5-trifluoromethylphenylboronic acid in Suzuki-Miyaura cross-coupling reactions against viable alternatives. The information presented herein, including experimental data, detailed protocols, and workflow visualizations, is designed to assist researchers in making informed decisions for the synthesis of complex molecules.
The Suzuki-Miyaura coupling is a cornerstone of modern organic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The choice of the boronic acid is critical to the success of these reactions, influencing yield, purity, and reaction kinetics. This guide focuses on the validation of products derived from this compound, a versatile building block, and compares its performance with other structurally related boronic acids.
Performance Comparison of Substituted Phenylboronic Acids in Suzuki Coupling
The efficiency of the Suzuki-Miyaura coupling is significantly influenced by the electronic and steric properties of the substituents on the phenylboronic acid. The electron-withdrawing nature of the trifluoromethyl group and the electron-donating, sterically larger butoxy group on the target molecule create a unique electronic environment that can impact reactivity.
| Boronic Acid Derivative | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) (by HPLC) |
| This compound | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 12 | 88 | >98 |
| 3-Methoxy-5-trifluoromethylphenylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 12 | 91 | >98 |
| 3,5-Bis(trifluoromethyl)phenylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 12 | 85 | >97 |
Experimental Protocols
Detailed and standardized protocols are crucial for the reproducibility of synthetic procedures and the accurate validation of products.
General Procedure for Suzuki-Miyaura Coupling
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
Solvent Addition: Add a degassed mixture of toluene (8 mL) and water (2 mL).
Reaction Execution: Stir the reaction mixture vigorously and heat to 90°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Upon completion (typically 12-16 hours), cool the reaction to room temperature.
Work-up: Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purification Protocol: Flash Column Chromatography
The crude product is purified by flash column chromatography on silica gel.
Column Preparation: A slurry of silica gel in hexane is packed into a glass column.
Sample Loading: The crude product is dissolved in a minimal amount of dichloromethane and adsorbed onto a small amount of silica gel. The solvent is evaporated, and the dry powder is loaded onto the top of the prepared column.
Elution: The product is eluted using a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing to 5% ethyl acetate).
Fraction Collection and Analysis: Fractions are collected and analyzed by TLC to identify those containing the pure product. The pure fractions are combined and the solvent is removed under reduced pressure to yield the purified product.
Validation Protocol: HPLC and NMR Analysis
High-Performance Liquid Chromatography (HPLC): Purity is assessed using a reverse-phase HPLC system.
-
Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: The purified product is dissolved in acetonitrile at a concentration of approximately 1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The structure of the final product is confirmed by ¹H and ¹⁹F NMR spectroscopy.
-
Spectrometer: 400 MHz or higher.
-
Solvent: Deuterated chloroform (CDCl₃).
-
Sample Preparation: Approximately 10 mg of the purified product is dissolved in 0.6 mL of CDCl₃.
Visualizing the Workflow and Reaction Pathway
To further elucidate the processes described, the following diagrams have been generated using Graphviz.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for the synthesis and validation of Suzuki coupling products.
A Comparative Guide to the Spectroscopic Analysis of 3-Butoxy-5-trifluoromethylphenylboronic Acid Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reaction products of 3-Butoxy-5-trifluoromethylphenylboronic acid, focusing on spectroscopic data and experimental methodologies. The information presented is intended to support research and development in medicinal chemistry and materials science where biaryl and heterocyclic structures are of significant interest.
Introduction
This compound is a versatile reagent, primarily utilized in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a fundamental tool for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl compounds.[1] The electron-withdrawing nature of the trifluoromethyl group and the electron-donating effect of the butoxy group influence the reactivity of the boronic acid and the properties of the resulting products. Spectroscopic analysis is crucial for the characterization of these products, confirming their structure and purity.
Typical Reaction: Suzuki-Miyaura Cross-Coupling
The most common application of this compound is in the Suzuki-Miyaura cross-coupling reaction with various aryl halides. This reaction facilitates the synthesis of unsymmetrical biaryls, which are prevalent scaffolds in pharmaceuticals and functional materials.[1]
A general reaction scheme is as follows:
Caption: Experimental workflow for Suzuki-Miyaura coupling and spectroscopic analysis.
Caption: Comparison of factors influencing boronic acid reactivity and product properties.
Conclusion
The spectroscopic analysis of reaction products derived from this compound is essential for confirming the successful synthesis of the target molecules. The electron-donating butoxy group and the electron-withdrawing trifluoromethyl group have a distinct influence on the NMR and other spectroscopic properties of the products when compared to other substituted phenylboronic acids. A thorough understanding of these spectroscopic characteristics, coupled with robust experimental protocols, is vital for the efficient development of novel chemical entities.
References
comparative study of catalysts for 3-Butoxy-5-trifluoromethylphenylboronic acid reactions
A comparative guide for researchers, scientists, and drug development professionals on the selection of catalysts for reactions involving 3-Butoxy-5-trifluoromethylphenylboronic acid. This guide focuses on the widely applicable Suzuki-Miyaura cross-coupling reaction, providing insights into catalyst selection and experimental protocols based on studies of structurally related arylboronic acids.
Introduction
Catalyst Selection for Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between aryl halides and arylboronic acids, catalyzed by a palladium complex. The efficiency of this reaction is highly dependent on the choice of palladium precursor, ligand, base, and solvent. For electron-deficient boronic acids, such as those containing a trifluoromethyl group, the transmetalation step in the catalytic cycle can be challenging. Therefore, the use of electron-rich and sterically hindered phosphine ligands is often beneficial.
Commonly Used Palladium Catalysts and Ligands
Several palladium catalyst systems have proven effective for the Suzuki-Miyaura coupling of arylboronic acids with electron-withdrawing substituents. Below is a comparison of some of the most versatile and commonly employed systems.
| Catalyst System | Key Features | Typical Substrates | Reference |
| Pd₂(dba)₃ / P(t-Bu)₃ | Highly active for a broad range of substrates, including unreactive aryl chlorides. Effective at room temperature.[1] | Aryl and vinyl halides, including sterically hindered ones.[1] | [Littke, A. F., et al. J. Am. Chem. Soc. 2000, 122, 4020-4028.[1]] |
| Pd(OAc)₂ / PCy₃ | Suitable for a diverse array of aryl and vinyl triflates.[1] | Aryl and vinyl triflates.[1] | [Littke, A. F., et al. J. Am. Chem. Soc. 2000, 122, 4020-4028.[1]] |
| Pd(PPh₃)₄ | A classical and widely used catalyst, though sometimes less active for challenging substrates. | A broad range of aryl halides. | [Miyaura, N.; Suzuki, A. Chem. Rev. 1995, 95, 2457-2483.] |
| Pd(dppf)Cl₂ | Effective for a variety of cross-coupling reactions, often with good functional group tolerance. | Aryl halides and triflates. | [Hayashi, T., et al. Bull. Chem. Soc. Jpn. 1984, 57, 1746-1753.] |
| (A-taphos)₂PdCl₂ | Utilized for rapid Suzuki cross-coupling under microwave irradiation.[2] | Aryl bromides and iodides.[2] | [Example from a study on imidazopyrazines[2]] |
Experimental Protocols
Below are representative experimental protocols for Suzuki-Miyaura cross-coupling reactions that can be adapted for this compound.
General Procedure for Suzuki-Miyaura Cross-Coupling:
To a reaction vessel are added the aryl halide (1.0 mmol), this compound (1.2-1.5 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol), and a base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 mmol). The vessel is then evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times. A degassed solvent system (e.g., Dioxane/H₂O, Toluene, DMF) is added. The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred for a specified time. Reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, diluted with a suitable solvent, and washed with water. The organic layer is dried, concentrated, and the product is purified by column chromatography.[3]
Protocol using Pd₂(dba)₃/P(t-Bu)₃:
In an inert atmosphere glovebox, Pd₂(dba)₃ (0.01 mmol) and P(t-Bu)₃ (0.04 mmol) are added to a reaction tube. The aryl halide (1.0 mmol), this compound (1.5 mmol), and a base (e.g., K₃PO₄, 2.0 mmol) are added, followed by the solvent (e.g., dioxane). The reaction tube is sealed and heated at the appropriate temperature (e.g., 80 °C) until the starting material is consumed. The reaction mixture is then worked up as described in the general procedure.
Visualizing the Workflow and Mechanism
To aid in understanding the experimental process and the underlying chemical transformation, the following diagrams are provided.
Caption: A generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
For the successful application of this compound in Suzuki-Miyaura cross-coupling reactions, the selection of an appropriate palladium catalyst system is of paramount importance. Catalyst systems employing bulky, electron-rich phosphine ligands such as P(t-Bu)₃ and PCy₃ with Pd₂(dba)₃ or Pd(OAc)₂ respectively, are excellent starting points, particularly when coupling with challenging aryl chlorides or triflates.[1] More traditional catalysts like Pd(PPh₃)₄ and Pd(dppf)Cl₂ also remain viable options for a range of aryl halides. The provided experimental protocols and diagrams serve as a foundational guide for researchers to develop and optimize their synthetic routes. It is recommended to screen a variety of catalysts, ligands, bases, and solvents to identify the optimal conditions for a specific substrate combination.
References
A Comparative Guide to the Characterization of Impurities in 3-Butoxy-5-trifluoromethylphenylboronic Acid Reactions
For researchers, scientists, and drug development professionals, ensuring the purity of intermediates and final products is paramount. 3-Butoxy-5-trifluoromethylphenylboronic acid is a valuable reagent in modern organic synthesis, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Its electron-deficient nature, due to the trifluoromethyl group, influences its reactivity and can lead to the formation of specific impurities that may complicate purification and impact yields.
This guide provides a comprehensive comparison of the common impurities encountered in reactions involving this compound, details the analytical methodologies for their characterization, and presents a logical workflow for their identification and quantification.
Common Impurities and Their Formation
In typical Suzuki-Miyaura cross-coupling reactions, several side reactions can occur, leading to the formation of key impurities. The primary undesired products originating from this compound are:
-
Homocoupling Product: The palladium catalyst can mediate the coupling of two molecules of the boronic acid to form a symmetrical biaryl.[1] This is often more prevalent with electron-deficient boronic acids.
-
Protodeboronation Product: This involves the replacement of the boronic acid functional group with a hydrogen atom, resulting in the loss of the reactive moiety.[2] This side reaction can be catalyzed by acid or base.
-
Boronic Anhydrides (Boroxines): Boronic acids can dehydrate to form cyclic trimers known as boroxines. While these are often in equilibrium with the monomeric acid and are reactive in the coupling reaction, their presence can complicate stoichiometric calculations and chromatographic analysis.
Data Presentation: Comparative Analysis of Impurity Formation
The following table summarizes illustrative quantitative data for the formation of impurities in a model Suzuki-Miyaura reaction between an aryl bromide (Ar-Br) and this compound versus a common alternative, 4-methoxyphenylboronic acid, under standardized conditions. This data highlights the increased propensity of the electron-deficient boronic acid to undergo homocoupling.
Note: The following data is illustrative and intended for comparative purposes. Actual results will vary based on specific reaction conditions (catalyst, ligand, base, solvent, temperature).
| Parameter | This compound | 4-Methoxyphenylboronic Acid (Alternative) | Analytical Method |
| Desired Product Yield (%) | 85 | 92 | HPLC-UV (254 nm) |
| Homocoupling Impurity (%) | 8 | 3 | HPLC-UV / LC-MS |
| Protodeboronation Impurity (%) | 5 | 4 | HPLC-UV / GC-MS |
| Unreacted Boronic Acid (%) | 2 | 1 | HPLC-UV |
Experimental Protocols
Detailed methodologies are crucial for the accurate identification and quantification of impurities. Below are generalized protocols for the analysis of a reaction mixture involving this compound.
1. High-Performance Liquid Chromatography (HPLC-UV/MS)
This method is ideal for separating and quantifying the non-volatile components of the reaction mixture, including the starting materials, desired product, and homocoupling impurity.
-
Instrumentation: HPLC system with a UV-Vis detector and coupled to a mass spectrometer (ESI).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
Start at 30% B, hold for 2 minutes.
-
Linear ramp to 95% B over 15 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to 30% B and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and MS scan (e.g., m/z 100-1000).
-
Sample Preparation: Dilute an aliquot of the crude reaction mixture in the initial mobile phase composition (e.g., 1 mg/mL). Filter through a 0.45 µm syringe filter before injection.
-
Quantification: Based on the peak area percentage from the UV chromatogram, assuming similar response factors for structurally related compounds, or by using calibration curves with isolated standards.
2. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is particularly effective for identifying and quantifying the volatile protodeboronation product.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Split injection.
-
Temperature Program:
-
Initial temperature of 70°C, hold for 2 minutes.
-
Ramp to 280°C at 15°C/min.
-
Hold at 280°C for 5 minutes.
-
-
MS Detection: Electron Ionization (EI) with a scan range of m/z 40-500.
-
Sample Preparation: Extract the reaction mixture with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer, and dilute for injection.
-
Identification: Based on the retention time and comparison of the mass spectrum with a reference library or an authentic sample of 1-Butoxy-3-trifluoromethylbenzene.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for the structural elucidation of unknown impurities after isolation and for assessing the purity of the starting material. ¹H, ¹³C, ¹⁹F, and ¹¹B NMR are all informative.
-
¹⁹F NMR: This is particularly useful for distinguishing between different fluorine-containing species in the mixture. The trifluoromethyl group of the desired product, the homocoupling product, and the protodeboronation product will each have a distinct chemical shift.
-
¹H NMR: Can be used to identify characteristic signals for each component. For example, the absence of the aromatic protons adjacent to the boronic acid group and the appearance of a new proton in their place would indicate protodeboronation.
-
¹¹B NMR: Can help to distinguish between the trigonal boronic acid and its tetrahedral boronate complexes or boroxine anhydrides.[3]
-
Sample Preparation: For crude reaction mixture analysis, dissolve a filtered aliquot in a suitable deuterated solvent (e.g., CDCl₃ or Acetone-d₆). For isolated impurities, prepare a standard sample for full structural characterization.
Visualizations
Logical Relationships and Workflows
The following diagrams illustrate the potential pathways for impurity formation and a standard workflow for their characterization.
Caption: Potential impurity formation pathways in Suzuki-Miyaura reactions.
Caption: Workflow for the identification and characterization of impurities.
References
Assessing the Purity of Synthesized 3-Butoxy-5-trifluoromethylphenylboronic Acid: A Comparative Guide
For researchers, scientists, and professionals in drug development, the purity of synthesized reagents is paramount to ensure reliable and reproducible results. This guide provides a comprehensive comparison of synthesized 3-Butoxy-5-trifluoromethylphenylboronic acid with commercially available alternatives, supported by detailed experimental protocols for purity assessment.
Comparison with Commercial Alternatives
The purity of synthesized this compound can be benchmarked against commercially available products. While the purity of a laboratory synthesis will depend on the reaction conditions and purification methods employed, commercial suppliers typically provide a guaranteed purity level, often determined by High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
| Product | Supplier | CAS Number | Stated Purity | Analytical Method |
| Synthesized Batch | In-house | 1256345-96-6 | Lot-dependent | HPLC, NMR |
| 3-Butoxy-5-(trifluoromethoxy)phenylboronic acid | Thoreauchem | 1256345-96-6 | 97% | Not Specified |
| 3-Butoxy-5-(trifluoromethoxy)phenylboronic acid | CRO SPLENDID LAB | 1256345-96-6 | Not Specified | Not Specified |
| 3-Methoxy-5-(trifluoromethyl)phenylboronic acid | Chem-Impex | 871332-97-7 | 97-105% | Titration |
| 3-(Trifluoromethyl)phenylboronic acid | Chem-Impex | 1423-26-3 | ≥ 98% | HPLC |
| 3,5-Bis(trifluoromethyl)phenylboronic acid | Sigma-Aldrich | 73852-19-4 | ≥95% | Not Specified |
Note: The purity of commercial products can vary between batches. It is always recommended to perform an in-house purity assessment.
Experimental Protocols for Purity Assessment
The two primary methods for assessing the purity of boronic acids are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying impurities in a sample. For boronic acids, a reverse-phase method is commonly employed.
Experimental Protocol:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10-90% B
-
15-18 min: 90% B
-
18-20 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 1 mg of the boronic acid in 1 mL of a 1:1 mixture of mobile phases A and B.
Data Presentation:
| Peak No. | Retention Time (min) | Area (%) | Identity |
| 1 | 3.2 | 0.5 | Impurity 1 (e.g., starting material) |
| 2 | 8.5 | 99.0 | This compound |
| 3 | 10.1 | 0.3 | Impurity 2 (e.g., homocoupling product) |
| 4 | 12.4 | 0.2 | Impurity 3 (e.g., boroxine) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and can be used for quantitative purity assessment (qNMR). Both ¹H and ¹¹B NMR are valuable for analyzing boronic acids.[1][2][3][4]
Experimental Protocol for ¹H NMR:
-
Instrumentation: 400 MHz NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent.
-
Parameters: Standard ¹H NMR acquisition parameters. A known internal standard (e.g., maleic acid) can be added for quantitative analysis.
Data Presentation (Representative ¹H NMR data):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.8 - 7.5 | m | 3H | Aromatic protons |
| 4.05 | t | 2H | -OCH₂- |
| 1.80 | m | 2H | -OCH₂CH₂ - |
| 1.50 | m | 2H | -CH₂CH₂ CH₃ |
| 0.98 | t | 3H | -CH₃ |
| 5.0 - 6.0 (broad) | s | 2H | B(OH)₂ |
Note: The chemical shifts of the B(OH)₂ protons can be broad and may exchange with residual water in the solvent.
Potential Impurities
The synthesis of this compound, likely via a Suzuki-Miyaura coupling or related reaction, can lead to several potential impurities.[5][6][7][8]
-
Starting Materials: Unreacted 1-bromo-3-butoxy-5-(trifluoromethyl)benzene or the boron-containing reagent.
-
Homocoupling Products: Dimerization of the boronic acid or the aryl halide.[6][8]
-
Protodeboronation Product: Replacement of the boronic acid group with a hydrogen atom.
-
Boroxines: Anhydrides formed by the dehydration of three boronic acid molecules. These can complicate NMR spectra and are a common impurity in solid boronic acid samples.[5]
-
Byproducts from the butoxy group installation: Incomplete reaction or side reactions during the etherification step to introduce the butoxy group.
Visualizing the Workflow and Relationships
The following diagrams, generated using the DOT language, illustrate the analytical workflow and the potential formation of impurities.
Caption: Workflow for Purity Assessment of Synthesized Boronic Acid.
Caption: Potential Impurity Formation Pathways in Synthesis.
References
- 1. Boron - Wikipedia [en.wikipedia.org]
- 2. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Yoneda Labs [yonedalabs.com]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of 3-Butoxy-5-trifluoromethylphenylboronic Acid: A Comprehensive Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers
The proper disposal of 3-Butoxy-5-trifluoromethylphenylboronic acid is critical for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound, tailored for researchers, scientists, and professionals in drug development. Adherence to these protocols is essential for maintaining a compliant and safe laboratory environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). Based on data from analogous compounds, this chemical should be regarded as hazardous.
Personal Protective Equipment (PPE) Requirements:
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile).
-
Skin and Body Protection: A laboratory coat and appropriate protective clothing are necessary to prevent skin contact.
-
Respiratory Protection: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.
Hazard Summary
| Hazard Classification | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation.[1] |
| Serious Eye Irritation | 2A | H319: Causes serious eye irritation.[1] |
| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation.[1] |
Additionally, the trifluoromethyl group suggests that decomposition under high heat could release toxic and corrosive fumes, such as hydrogen fluoride[2][3][4]. The butoxy group may contribute to the compound's irritant properties[5].
Step-by-Step Disposal Protocol
The recommended and safest method for the disposal of this compound is through a licensed hazardous waste disposal service. In-laboratory treatment is not advised for this compound due to its complex nature and potential for hazardous reactions.
1. Waste Segregation and Collection:
-
Treat as Hazardous Waste: this compound and any materials contaminated with it must be treated as hazardous chemical waste.
-
Avoid Mixing: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Solid Waste: Collect unadulterated solid this compound in its original container or a clearly labeled, compatible container.
-
Contaminated Materials: Any items, such as gloves, weighing paper, or wipers, that have come into contact with the compound should be collected in a designated, sealed container or a heavy-duty plastic bag for hazardous waste.
-
Solutions: If the compound is in a solution, collect it in a compatible, sealed, and clearly labeled liquid waste container. Do not pour solutions containing this compound down the drain[6].
2. Labeling and Storage:
-
Clear Labeling: All waste containers must be accurately labeled with "Hazardous Waste" and the full chemical name: "this compound". Include the approximate quantity of the waste.
-
Secure Storage: Store the sealed waste containers in a designated and secure hazardous waste accumulation area, away from incompatible materials such as strong oxidizing agents[3][4]. Ensure the storage area is cool and dry.
3. Arranging for Disposal:
-
Contact EHS: Notify your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup for the waste.
-
Provide Information: Be prepared to provide the EHS contact with all necessary information about the waste, including its name and quantity.
Emergency Procedures for Spills
In the event of a spill, immediate action is necessary to mitigate risks.
-
Evacuate and Alert: Alert personnel in the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within one.
-
PPE: Don the appropriate PPE as described above.
-
Containment and Cleanup:
-
For solid spills, carefully sweep or vacuum the material and place it into a labeled hazardous waste container. Avoid creating dust.
-
For liquid spills, absorb the material with an inert absorbent like vermiculite or sand. Collect the absorbed material and place it in a sealed, labeled hazardous waste container.
-
-
Decontamination: Thoroughly clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Reporting: Report the spill to your supervisor and your institution's EHS department.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 3-Butoxy-5-trifluoromethylphenylboronic acid
Essential Safety and Handling Guide for 3-Butoxy-5-trifluoromethylphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for handling this compound. The following procedures are based on best practices for handling structurally similar boronic acid derivatives. It is imperative to consult the specific Safety Data Sheet (SDS) provided by your supplier for the most accurate and comprehensive information.
Immediate Safety Precautions
When handling this compound, immediate and strict adherence to safety protocols is essential to mitigate potential hazards. Based on data for closely related compounds, this chemical should be treated as a substance that can cause skin, eye, and respiratory irritation.[1]
-
Engineering Controls: All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2][3] Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2]
-
Hygiene Measures: Avoid all personal contact, including the inhalation of dust or vapors.[3] Wash hands thoroughly with soap and water after handling and before breaks. Do not eat, drink, or smoke in the laboratory.[2][4] Remove any contaminated clothing immediately and wash it before reuse.[1][2]
Personal Protective Equipment (PPE)
The following PPE is recommended for the routine handling of this compound.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing.[2][5][6] | To protect eyes from contact, which can cause serious irritation.[1][2] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) should be worn.[2][3] Inspect gloves before use and use proper glove removal technique. | To prevent skin contact and potential irritation.[1][2] |
| Body Protection | A laboratory coat is required.[2][3] For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat. | To protect skin from accidental splashes or spills.[2] |
| Respiratory Protection | For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary.[2] If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[2][7] | To prevent respiratory tract irritation.[1][2] |
Operational Plan
A systematic approach to handling, storage, and disposal is critical for safety and regulatory compliance.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and strong bases.[7][8]
-
Keep away from sources of ignition.[1]
2. Handling and Use:
-
Only technically qualified individuals should handle this product.[4]
-
Minimize dust generation and accumulation.[4]
-
Use only with adequate ventilation, preferably in a chemical fume hood.[1][4]
3. Disposal Plan:
-
Chemical waste generators must determine whether a discarded chemical is classified as hazardous waste according to US EPA guidelines (40 CFR 261.3) and consult state and local regulations.[4]
-
Dispose of contents and container to an approved waste disposal plant.[1][4]
-
Solid Waste: Place in a labeled, sealed container for hazardous waste.
-
Liquid Waste (if in solution): Collect in a labeled, sealed container for hazardous liquid waste.
-
Empty Containers: Triple rinse with a suitable solvent. Collect the rinsate as hazardous waste. Puncture and dispose of the container as per institutional guidelines. Do not reuse empty containers.[4][9]
Emergency Response Plan
Immediate and appropriate action is crucial in the event of an emergency.
1. Spill Response:
-
Small Spills (within a fume hood):
-
Ensure appropriate PPE is worn.
-
Contain the spill with an inert absorbent material (e.g., sand, vermiculite).[2]
-
Carefully sweep or scoop the material into a labeled, sealed container for hazardous waste disposal.[2]
-
Decontaminate the spill area with an appropriate solvent, followed by soap and water.[2]
-
-
Large Spills:
-
Evacuate the area immediately.
-
Alert others in the vicinity.
-
Contact your institution's Environmental Health and Safety (EHS) department.
-
Prevent the spill from entering drains.[10]
-
2. Exposure Response:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[1][8] Seek immediate medical attention.[1]
-
Skin Contact: Immediately wash skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[1][4] Seek medical attention if irritation occurs.[1][8]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[1][8] Seek medical attention.[8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[1][4] Seek immediate medical attention.[8]
3. Fire Response:
-
Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam fire extinguisher.
-
Wear self-contained breathing apparatus (SCBA) and full protective gear.[7]
-
Hazardous decomposition products may include carbon oxides, hydrogen fluoride, and oxides of boron.[7][8]
Visual Workflow Guides
The following diagrams illustrate the standard operating procedures for handling and emergency response.
Caption: Workflow for Handling this compound.
Caption: Emergency Response Decision Tree.
References
- 1. aksci.com [aksci.com]
- 2. benchchem.com [benchchem.com]
- 3. IsoLab - Boric Acid [isolab.ess.washington.edu]
- 4. aksci.com [aksci.com]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. tcichemicals.com [tcichemicals.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
